molecular formula C5H10O2 B147808 DL-2-Methyl-d3-butyric acid

DL-2-Methyl-d3-butyric acid

カタログ番号: B147808
分子量: 105.15 g/mol
InChIキー: WLAMNBDJUVNPJU-BMSJAHLVSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Trideuteriomethyl)butanoic acid is a high-purity, isotopically labeled derivative of 2-methylbutyric acid, specifically deuterated at the methyl group. With a molecular formula of C5H7D3O2 and a molecular weight of 105.15 g/mol, this compound is characterized by an isotopic enrichment of 99 atom % D and a chemical purity of at least 98% . It is supplied with CAS Number 95926-92-4 . As a stable, deuterated analog of a short-chain fatty acid, its primary research value lies in its application as an internal standard and tracer in various analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Researchers utilize this compound in metabolism studies, pharmacokinetic profiling, and lipidomics research to track biochemical pathways and ensure accurate quantification without interference from endogenous compounds. The product is stable when stored at room temperature under recommended conditions. This product is labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to DL-2-Methyl-d3-butyric Acid: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, experimental protocols, and metabolic significance of DL-2-Methyl-d3-butyric acid. This deuterated isotopologue of 2-methylbutyric acid serves as a valuable tool in metabolic research, analytical chemistry, and drug development, primarily as an internal standard for mass spectrometry-based quantification of its non-labeled counterpart.

Core Chemical and Physical Properties

This compound is the deuterated form of DL-2-methylbutyric acid, a racemic mixture of a branched-chain fatty acid. The "-d3" designation indicates the substitution of three hydrogen atoms with deuterium (B1214612) on the methyl group at the second carbon. While specific physical data for the deuterated form is limited, the properties are generally comparable to the non-deuterated compound.

PropertyValue (this compound)Value (DL-2-Methylbutyric Acid)Reference
CAS Number 95926-92-4116-53-0[1]
Molecular Formula C₅H₇D₃O₂C₅H₁₀O₂[1][2]
Molecular Weight 105.15 g/mol 102.13 g/mol [1][2]
Appearance -Clear colorless to pale yellow liquid[2]
Odor -Pungent, acrid, cheesy[2][3]
Melting Point --70 °C[2]
Boiling Point -176-177 °C (lit.)[2][4]
Density -0.936 g/mL at 25 °C (lit.)[2][4]
Refractive Index -n20/D 1.405 (lit.)[2][4]
Water Solubility -45 g/L (20 °C)[2]
pKa -4.8 (at 25 °C)[2]
Vapor Pressure -0.5 mmHg (20 °C)[2][4]
LogP -1.8 (at 25 °C)[2]

Experimental Protocols

Synthesis Methodologies

Several synthetic routes for 2-methylbutyric acid have been established, which can be adapted for the synthesis of its deuterated analogues by using appropriate deuterated starting materials.

  • From Valine (via Diazotization Hydrolysis): A common laboratory-scale synthesis involves using the amino acid L-valine as a starting material. The process proceeds through diazotization of the amino group, followed by hydrolysis to yield the corresponding hydroxy acid, (S)-2-hydroxy-3-methylbutyric acid.[5] Subsequent steps can convert this intermediate to the target compound.

  • Grignard Reaction: A versatile method involves the Grignard reaction between 2-chlorobutane (B165301) and carbon dioxide.[3] To synthesize the d3-analogue, a deuterated Grignard reagent would be required.

  • Oxidation of Amyl Alcohol: 2-Methylbutyric acid can be prepared by the oxidation of fermentation amyl alcohol (fusel oil), which contains 2-methyl-1-butanol.[3]

  • Decarboxylation of Malonic Acid Derivative: The compound can be synthesized via the decarboxylation of methylethylmalonic acid upon heating.[3]

Below is a generalized workflow for a synthetic approach.

G A Starting Material (e.g., L-Valine) B Diazotization & Hydrolysis (NaNO₂, H₂SO₄) A->B C Intermediate ((S)-2-hydroxy-3-methylbutyric acid) B->C D Further Reactions (e.g., Reduction) C->D E Final Product (DL-2-Methylbutyric Acid) D->E F Purification (e.g., Distillation) E->F

Caption: Generalized workflow for the synthesis of 2-Methylbutyric acid.

Analytical Protocols: Quantification by GC-FID

Gas chromatography with flame ionization detection (GC-FID) is a standard method for the analysis and quantification of short-chain fatty acids like 2-methylbutyric acid in various matrices, including biological samples and food products.[6] this compound is an ideal internal standard for this analysis due to its similar chemical behavior and distinct mass.

Sample Preparation and Derivatization Protocol:

  • Fat Extraction: Extract the total fat content from the sample.

  • Internal Standard Spiking: Weigh approximately 0.2 g of the extracted fat into a flask and add a known concentration of an internal standard solution (e.g., valeric acid, or for MS, this compound).[6]

  • Saponification: Add 4 mL of 0.5 N NaOH in methanol (B129727) and reflux the solution for approximately 8 minutes to saponify the fatty acids.[6]

  • Esterification: Add 5 mL of boron trifluoride-methanol solution through the condenser and boil for 2 minutes to convert the fatty acids to their methyl ester derivatives (FAMEs).[6]

  • Extraction: Add 5 mL of n-heptane, boil for 1 minute, then remove from heat. Add 15 mL of saturated sodium chloride solution to facilitate phase separation.[6]

  • Analysis: The upper n-heptane layer, containing the FAMEs, is collected and injected into the GC-FID system for analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis A Sample (e.g., Butter Blend) B Add Internal Standard (this compound) A->B C Saponification (NaOH in Methanol) B->C D Esterification to FAMEs (BF₃-Methanol) C->D E Liquid-Liquid Extraction (n-Heptane) D->E F GC-FID Injection E->F G Quantification F->G

Caption: Workflow for the analysis of 2-Methylbutyric acid via GC-FID.

Metabolic and Biological Significance

2-Methylbutyric acid is a branched-chain short-chain fatty acid (SCFA) primarily produced by gut microbial fermentation of the branched-chain amino acid leucine (B10760876).[7][8] It plays a role in both microbial and host metabolism.

Bacterial Leucine Catabolism

In certain bacteria, such as Lactococcus lactis, 2-methylbutyric acid is produced as a secondary metabolite during periods of nutrient starvation.[7] The catabolic pathway of leucine yields 2-methylbutyric acid along with ATP, providing energy and essential precursors for the cell when preferred carbon sources are depleted.[7] This pathway involves key intermediates like hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) and acetyl-CoA.[7]

G Leucine Leucine Intermediate1 α-Ketoisocaproate Leucine->Intermediate1 HMG_CoA HMG-CoA Intermediate1->HMG_CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Intermediate2 2-Methylacetoacetyl-CoA Acetyl_CoA->Intermediate2 Propionyl_CoA Propionyl-CoA Propionyl_CoA->Intermediate2 MBA 2-Methylbutyric Acid Intermediate2->MBA ATP ATP Intermediate2->ATP Substrate-Level Phosphorylation

Caption: Simplified pathway of Leucine catabolism to 2-Methylbutyric acid.

Role in Host Physiology

As an SCFA, 2-methylbutyric acid absorbed from the gut can influence host physiology. SCFAs are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs), such as GPR41 and GPR43.[8] Through these mechanisms, they can modulate various processes:

  • Metabolic Health: SCFAs are involved in regulating energy homeostasis and lipid metabolism.[9]

  • Immune Response: They can have anti-inflammatory effects and help regulate immune responses.[9]

  • Cardiovascular Health: Recent research has explored the association between 2-methylbutyric acid and cardiovascular protein markers, suggesting a potential role in cardiovascular health, particularly in specific patient populations like those undergoing hemodialysis.[8]

References

Synthesis of DL-2-Methyl-d3-butyric Acid: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, characterization, and application of DL-2-Methyl-d3-butyric acid, an isotopically labeled short-chain fatty acid crucial for metabolic research. This document provides detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows to support its use in drug development and scientific investigation.

Introduction

This compound is a deuterated analog of 2-methylbutyric acid, a branched-chain fatty acid produced through the metabolism of amino acids, primarily leucine (B10760876) and isoleucine.[1] Its stable isotope label makes it an invaluable tracer for metabolic flux analysis (MFA), allowing researchers to track the fate of this metabolite through various biochemical pathways.[2][3] Understanding the metabolism of 2-methylbutyric acid is significant due to its role in energy metabolism, lipid synthesis, and potential cell signaling functions.[1][4]

Synthesis of this compound

A reliable method for the synthesis of this compound is through a Grignard reaction, a versatile and well-established method for forming carbon-carbon bonds.[5][6][7] This approach involves the reaction of a deuterated Grignard reagent with an appropriate electrophile. The following protocol describes a representative synthesis.

Experimental Protocol: Grignard Reaction Synthesis

Materials:

  • Methyl-d3 iodide (CD₃I)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Ethyl chloroformate

  • Hydrochloric acid (HCl), 1 M

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under an inert atmosphere to exclude moisture.

    • In a three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, place magnesium turnings.

    • Add a small volume of anhydrous diethyl ether to cover the magnesium.

    • Dissolve methyl-d3 iodide in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the methyl-d3 iodide solution to the magnesium to initiate the reaction. Initiation can be confirmed by the appearance of bubbles and a cloudy solution.

    • Once initiated, add the remaining methyl-d3 iodide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the methyl-d3-magnesium iodide Grignard reagent.

  • Reaction with Electrophile:

    • Cool the Grignard reagent solution in an ice bath.

    • Dissolve ethyl chloroformate in anhydrous diethyl ether in the dropping funnel.

    • Add the ethyl chloroformate solution dropwise to the cooled Grignard reagent with vigorous stirring.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M hydrochloric acid.

    • Transfer the mixture to a separatory funnel. The aqueous and organic layers should be separated.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid.

    • Wash the organic layer with brine, then dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.

    • The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are representative and may vary based on specific reaction conditions and scale.

ParameterValueMethod of Determination
Yield 60-75%Gravimetric analysis after purification
Purity >98%Gas Chromatography-Mass Spectrometry (GC-MS)
Isotopic Enrichment >99%Mass Spectrometry
¹H NMR (CDCl₃) δ 0.9 (t, 3H), 1.4-1.7 (m, 2H), 2.4 (q, 1H)¹H Nuclear Magnetic Resonance Spectroscopy
¹³C NMR (CDCl₃) δ ~11, ~16, ~26, ~41, ~183¹³C Nuclear Magnetic Resonance Spectroscopy
Mass Spectrum (EI) M⁺ at m/z 105Electron Ionization Mass Spectrometry

Note: The proton and carbon signals for the deuterated methyl group will be absent or significantly reduced in the respective NMR spectra.

Biological Significance and Signaling Pathway

2-Methylbutyric acid is a product of the catabolism of branched-chain amino acids, particularly isoleucine. In this pathway, isoleucine is transaminated and subsequently decarboxylated to form 2-methylbutyryl-CoA, which can then be further metabolized. Short-chain fatty acids, including 2-methylbutyric acid, are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs) such as GPR41 and GPR43. Activation of these receptors can initiate intracellular signaling cascades that influence various cellular processes.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 2_Methylbutyric_Acid 2-Methylbutyric Acid GPR41_43 GPR41 / GPR43 2_Methylbutyric_Acid->GPR41_43 Binds G_Protein G-Protein GPR41_43->G_Protein Activates Signaling_Cascade Signaling Cascade G_Protein->Signaling_Cascade Initiates Cellular_Response Cellular Response (e.g., Gene Expression, Metabolism) Signaling_Cascade->Cellular_Response Leads to

G-protein coupled receptor signaling pathway for 2-methylbutyric acid.

Experimental Workflow for Metabolic Tracing

This compound is an ideal tracer for studying fatty acid metabolism in cell culture. The following workflow outlines the key steps for a stable isotope tracing experiment.

Protocol for Stable Isotope Tracing in Cell Culture

1. Media Preparation:

  • Prepare cell culture medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled 2-methylbutyric acid.

  • Add this compound to the medium at the desired final concentration.

2. Cell Culture and Labeling:

  • Culture cells in the prepared labeling medium for a time course sufficient to achieve isotopic steady-state for the metabolites of interest. This duration can range from hours to days depending on the metabolic pathway being studied.

3. Metabolite Extraction:

  • Harvest the cells and rapidly quench metabolism, typically using cold methanol (B129727) or a similar solvent mixture.

  • Extract metabolites using a biphasic extraction method (e.g., with methanol, chloroform, and water) to separate polar and nonpolar metabolites.

4. Analytical Detection:

  • Analyze the isotopic enrichment in downstream metabolites using mass spectrometry (e.g., GC-MS or LC-MS). This allows for the quantification of the contribution of this compound to various metabolic pools.

5. Data Analysis:

  • Process the mass spectrometry data to determine the mass isotopomer distributions of key metabolites.

  • Use this data for metabolic flux analysis to calculate the rates of metabolic reactions.

Experimental_Workflow Media_Prep 1. Media Preparation (with this compound) Cell_Labeling 2. Cell Labeling (Time course) Media_Prep->Cell_Labeling Metabolite_Extraction 3. Metabolite Extraction (Quenching and phase separation) Cell_Labeling->Metabolite_Extraction MS_Analysis 4. Mass Spectrometry Analysis (GC-MS or LC-MS) Metabolite_Extraction->MS_Analysis Data_Analysis 5. Data Analysis (Metabolic Flux Analysis) MS_Analysis->Data_Analysis

Workflow for stable isotope tracing using this compound.

Conclusion

This compound is a critical tool for researchers investigating branched-chain fatty acid metabolism and its role in cellular physiology and disease. The synthetic protocol and experimental workflows provided in this guide offer a comprehensive resource for the effective utilization of this stable isotope-labeled compound in metabolic research. The ability to trace the metabolic fate of 2-methylbutyric acid provides valuable insights into complex biological systems, with potential applications in drug discovery and the development of novel therapeutic strategies.

References

A Technical Guide to DL-2-Methyl-d3-butyric acid (CAS 95926-92-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-2-Methyl-d3-butyric acid, a deuterated form of 2-methylbutyric acid. This document details its chemical and physical properties, applications, and relevant experimental methodologies. It is intended to be a valuable resource for professionals in research, and drug development who are utilizing or considering this stable isotope-labeled compound in their work.

Core Compound Information

This compound is the deuterium-labeled analog of DL-2-Methylbutyric acid. The incorporation of three deuterium (B1214612) atoms on the methyl group at the 2-position results in a mass shift that makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 95926-92-4[1]
Unlabeled CAS Number 116-53-0N/A
Chemical Formula C₅H₇D₃O₂[1]
Molecular Weight 105.15 g/mol [1]
Appearance (unlabeled) Colorless LiquidN/A
Odor (unlabeled) Pungent, CheesyN/A
Boiling Point (unlabeled) 176-177 °CN/A
Density (unlabeled) 0.936 g/mL at 25 °CN/A
Solubility (unlabeled) Soluble in water and organic solventsN/A

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical methods, particularly those employing mass spectrometry. Its use helps to correct for variability in sample preparation and instrument response, leading to more accurate and precise measurements of the endogenous, non-labeled 2-methylbutyric acid.[2]

Deuterium-labeled compounds are also valuable as tracers in metabolic studies.[3][4] By introducing this compound into a biological system, researchers can track its metabolic fate, providing insights into various biochemical pathways.

Experimental Protocols

Hypothetical Synthesis of this compound

The synthesis of this compound would likely involve the use of a deuterated starting material. A plausible synthetic route could be a Grignard reaction using a deuterated alkyl halide followed by carboxylation.

Experimental Workflow: Hypothetical Synthesis

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Deuterated Methyl Halide (CD3X) Deuterated Methyl Halide (CD3X) Grignard Reagent Formation Grignard Reagent Formation Deuterated Methyl Halide (CD3X)->Grignard Reagent Formation 2-Bromobutane (B33332) 2-Bromobutane 2-Bromobutane->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Carbon Dioxide Carbon Dioxide Carboxylation Carboxylation Carbon Dioxide->Carboxylation Grignard Reagent Formation->Carboxylation Acidic Workup Acidic Workup Carboxylation->Acidic Workup This compound This compound Acidic Workup->this compound

Caption: Hypothetical synthesis workflow for this compound.

Methodology:

  • Grignard Reagent Formation: React 2-bromobutane with magnesium turnings in an anhydrous ether solvent to form the Grignard reagent, 2-butylmagnesium bromide.

  • Reaction with Deuterated Methyl Halide: Introduce a deuterated methyl halide (e.g., methyl-d3 iodide) to the Grignard reagent. This step would require careful optimization to achieve the desired methylation. Alternatively, a more direct approach would be to start with a deuterated precursor that can be converted to the final product.

  • Carboxylation: The resulting organometallic compound is then reacted with solid carbon dioxide (dry ice) to introduce the carboxylic acid functionality.

  • Acidic Workup: The reaction mixture is quenched with an aqueous acid solution (e.g., HCl) to protonate the carboxylate and yield this compound.

  • Purification: The final product would be purified using standard techniques such as distillation or chromatography.

Note: This is a generalized and hypothetical procedure. The actual synthesis would require specific optimization of reaction conditions, reagents, and purification methods.

Quantification of 2-Methylbutyric Acid in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from established methods for the analysis of short-chain fatty acids in biological matrices.[5][6]

Experimental Workflow: Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample (e.g., Plasma, Feces) Biological Sample (e.g., Plasma, Feces) Spike with Internal Standard Spike with Internal Standard Biological Sample (e.g., Plasma, Feces)->Spike with Internal Standard Protein Precipitation / Extraction Protein Precipitation / Extraction Spike with Internal Standard->Protein Precipitation / Extraction Derivatization (Optional) Derivatization (Optional) Protein Precipitation / Extraction->Derivatization (Optional) LC Separation LC Separation Derivatization (Optional)->LC Separation Mass Spectrometry Detection (MRM) Mass Spectrometry Detection (MRM) LC Separation->Mass Spectrometry Detection (MRM) Quantification Quantification Mass Spectrometry Detection (MRM)->Quantification G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 2-Methylbutyric_acid 2-Methylbutyric Acid BMP6 BMP6 2-Methylbutyric_acid->BMP6 Negatively Associated With BMP_Receptor BMP Receptor Complex BMP6->BMP_Receptor SMAD_Signaling SMAD Signaling Cascade BMP_Receptor->SMAD_Signaling Gene_Transcription Target Gene Transcription SMAD_Signaling->Gene_Transcription

References

The Biological Significance of Deuterated 2-Methylbutyric Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide explores the potential biological significance of deuterated 2-methylbutyric acid. In the absence of direct extensive research on this specific deuterated molecule, this document synthesizes information on the known biological roles of 2-methylbutyric acid with the established principles of deuterium (B1214612) substitution in pharmacology. The content herein is intended to provide a foundational understanding and framework for future research and development in this area.

Introduction

2-Methylbutyric acid is a short-chain fatty acid (SCFA) found in nature and produced by the human gut microbiota through the metabolism of the amino acid leucine.[1][2] It exists as two enantiomers, (R)- and (S)-2-methylbutanoic acid, which are naturally present in various foods.[3] As an SCFA, 2-methylbutyric acid is implicated in a range of physiological processes, including energy metabolism, regulation of immune responses, and potential neuroprotective effects.[1]

Deuteration, the substitution of hydrogen with its heavier, stable isotope deuterium, is a strategy increasingly employed in drug development to enhance the pharmacokinetic and metabolic profiles of bioactive molecules.[4][5][6] The primary mechanism underlying these improvements is the kinetic isotope effect (KIE), where the stronger carbon-deuterium bond can slow down metabolic processes, leading to a longer half-life, reduced formation of toxic metabolites, and potentially improved therapeutic efficacy.[4][5][7]

This guide will delve into the inferred biological significance of deuterated 2-methylbutyric acid by examining the known functions of its non-deuterated counterpart and the predictable consequences of deuteration.

Endogenous 2-Methylbutyric Acid: A Synopsis of its Biological Roles

2-Methylbutyric acid, as a product of gut microbial fermentation of dietary proteins, plays a role in host physiology.[8] Its biological activities are multifaceted:

  • Energy Metabolism: It serves as an intermediate in the breakdown of leucine, contributing to the production of acetyl-CoA, a key molecule in cellular energy generation via the tricarboxylic acid (TCA) cycle.[1]

  • Anti-inflammatory and Immune Modulation: As a short-chain fatty acid, it is suggested to have anti-inflammatory properties.[1] One identified mechanism is its ability to induce protein SUMOylation in intestinal cells, which dampens inflammatory responses.[8]

  • Cardiovascular Health: A study in hemodialysis patients revealed a negative association between circulating 2-methylbutyric acid and bone morphogenetic protein 6 (BMP-6), suggesting a potential role in vascular health.[9][10]

  • Neuroprotection: Research indicates potential neuroprotective effects against oxidative stress and apoptosis, suggesting relevance in neurological disorders.[1]

The Rationale for Deuteration: The Kinetic Isotope Effect

The substitution of hydrogen with deuterium at specific positions in the 2-methylbutyric acid molecule is predicted to alter its metabolic fate due to the kinetic isotope effect (KIE). The C-D bond is stronger than the C-H bond, making it more difficult to break. This can significantly slow down enzymatic reactions where C-H bond cleavage is the rate-limiting step.[7]

Potential Advantages of Deuterating 2-Methylbutyric Acid:

  • Improved Metabolic Stability: Deuteration can lead to a slower rate of metabolism, resulting in a longer biological half-life.[6]

  • Enhanced Bioavailability: By reducing first-pass metabolism, more of the active compound may reach systemic circulation.[6]

  • Reduced Toxic Metabolite Formation: If any adverse effects of 2-methylbutyric acid are linked to its metabolites, deuteration could redirect metabolism away from the formation of these toxic species.[5]

  • Sustained Therapeutic Effect: A longer half-life could lead to more stable plasma concentrations and a more sustained therapeutic effect, potentially allowing for less frequent dosing.[6]

The following diagram illustrates the general principle of how deuteration can impact the pharmacokinetics of a drug.

G General Workflow of Deuterated Drug Development cluster_0 Pre-clinical Phase cluster_1 Clinical Phase A Identify Bioactive Molecule (e.g., 2-Methylbutyric Acid) B Determine Metabolic Hotspots A->B Metabolism Studies C Synthesize Deuterated Analogs B->C Chemical Synthesis D In Vitro Metabolic Stability Assays C->D Screening E In Vivo Pharmacokinetic Studies D->E Lead Candidate Selection F Phase I: Safety and PK in Humans E->F IND Submission G Phase II: Efficacy and Dosing F->G H Phase III: Large-scale Efficacy and Safety G->H I Regulatory Approval H->I

A generalized workflow for the development of deuterated drugs.

Potential Therapeutic Applications of Deuterated 2-Methylbutyric Acid

Based on the known biological activities of 2-methylbutyric acid, its deuterated counterpart could be investigated for the following therapeutic areas:

  • Inflammatory Bowel Disease (IBD): Given its anti-inflammatory properties in the gut, a deuterated version with a longer residence time could offer enhanced local therapeutic effects.

  • Neurodegenerative Diseases: The potential for neuroprotection could be amplified by a more stable form of the molecule that can better cross the blood-brain barrier and exert its effects over a longer period.

  • Metabolic Disorders: Its role in energy metabolism suggests that a deuterated form might have applications in managing metabolic syndromes, though this would require extensive investigation.

  • Cardiovascular Diseases: The link to BMP-6 and vascular health suggests that a deuterated version could be explored for its potential to mitigate vascular calcification or other cardiovascular pathologies.[9][10]

Experimental Protocols

While specific protocols for deuterated 2-methylbutyric acid are not available in the literature, this section provides a general framework for key experiments based on standard methodologies in drug development.

Synthesis of Deuterated 2-Methylbutyric Acid

The synthesis of deuterated 2-methylbutyric acid would likely involve the use of deuterated starting materials or reagents. A common approach for deuterating carboxylic acids is through late-stage C-H deuteration using a suitable catalyst and a deuterium source, such as a deuterated solvent.

General Protocol for Late-Stage β-C(sp3)–H Deuteration of a Carboxylic Acid:

  • Reactants: The free carboxylic acid (2-methylbutyric acid), a palladium catalyst, a specific ligand, and a deuterated solvent (e.g., deuterated acetic acid).

  • Reaction Setup: The reactants are combined in a sealed reaction vessel under an inert atmosphere.

  • Heating: The mixture is heated to a specified temperature for a defined period to allow for the C-H to C-D exchange to occur.

  • Purification: After the reaction is complete, the deuterated product is isolated and purified using standard techniques such as column chromatography or distillation.

  • Characterization: The final product's identity and isotopic purity are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Metabolic Stability Assay

This assay is crucial to determine if deuteration has successfully slowed down the metabolism of 2-methylbutyric acid.

Protocol using Liver Microsomes:

  • Incubation Mixture: Prepare a mixture containing liver microsomes (human or other species), NADPH (as a cofactor), and either deuterated or non-deuterated 2-methylbutyric acid in a suitable buffer.

  • Incubation: The reaction is initiated by adding the substrate and incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of remaining parent compound.

  • Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life for the deuterated compound would indicate a positive kinetic isotope effect.

In Vivo Pharmacokinetic Study

This study would be performed in an animal model (e.g., rats or mice) to understand how the deuterated compound behaves in a living organism.

Protocol for Oral Dosing in Rats:

  • Animal Model: Use a cohort of rats, divided into two groups: one receiving the non-deuterated compound and the other receiving the deuterated compound.

  • Dosing: Administer a single oral dose of the respective compound to each rat.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannulated vein.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½).

Quantitative Data

Currently, there is no publicly available quantitative data on the pharmacokinetics or pharmacodynamics of deuterated 2-methylbutyric acid. The table below is a template that can be used to summarize such data once it becomes available through the experimental protocols described above.

Table 1: Hypothetical Comparative Pharmacokinetic Parameters of 2-Methylbutyric Acid and its Deuterated Analog.

Parameter2-Methylbutyric AcidDeuterated 2-Methylbutyric AcidFold Change
In Vitro Half-life (min) ValueValueValue
Intrinsic Clearance (µL/min/mg) ValueValueValue
Oral Bioavailability (%) ValueValueValue
Cmax (ng/mL) ValueValueValue
AUC (ng*h/mL) ValueValueValue
Elimination Half-life (h) ValueValueValue

Signaling Pathways

The signaling pathways modulated by 2-methylbutyric acid are still under investigation. As an SCFA, it is likely to interact with G-protein coupled receptors (GPCRs) such as FFAR2 (GPR43) and FFAR3 (GPR41), and may also act as a histone deacetylase (HDAC) inhibitor. The following diagram illustrates a potential signaling pathway for 2-methylbutyric acid based on its known effects as an SCFA.

G Potential Signaling Pathway of 2-Methylbutyric Acid cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular d2MBA Deuterated 2-Methylbutyric Acid GPCR G-Protein Coupled Receptor (e.g., FFAR2/3) d2MBA->GPCR Binds to HDAC Histone Deacetylase (HDAC) d2MBA->HDAC Inhibits G_protein G-protein activation GPCR->G_protein Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) G_protein->Downstream Gene_expression Altered Gene Expression Downstream->Gene_expression Acetylation Increased Histone Acetylation HDAC->Acetylation Leads to Acetylation->Gene_expression Biological_effects Biological Effects (e.g., Anti-inflammatory, Neuroprotective) Gene_expression->Biological_effects

A putative signaling pathway for deuterated 2-methylbutyric acid.

Conclusion

Deuterated 2-methylbutyric acid represents a novel therapeutic candidate with the potential for an improved pharmacokinetic profile compared to its non-deuterated form. The foundational biological activities of 2-methylbutyric acid in inflammation, metabolism, and neuroprotection provide a strong rationale for investigating its deuterated analog. The principles of the kinetic isotope effect suggest that deuteration could lead to a more stable and effective molecule. However, it must be emphasized that the biological significance and therapeutic potential of deuterated 2-methylbutyric acid are currently inferred and require rigorous experimental validation. The experimental frameworks and conceptual models presented in this guide are intended to serve as a starting point for researchers to explore this promising area of drug development.

References

A Technical Guide to DL-2-Methyl-d3-butyric Acid for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of DL-2-Methyl-d3-butyric acid, a deuterated internal standard, for researchers, scientists, and professionals in drug development. The guide details its chemical and physical properties, outlines its primary applications, and provides comprehensive experimental protocols for its use in quantitative analysis.

Introduction

This compound (CAS No. 95926-92-4) is the deuterium-labeled form of DL-2-Methylbutyric acid.[1][2] Its primary utility in a laboratory setting is as an internal standard for quantitative analyses by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[2] The incorporation of stable heavy isotopes like deuterium (B1214612) has become a critical tool in drug development for tracing and quantifying molecules, with deuteration potentially influencing the pharmacokinetic and metabolic profiles of drugs.[2]

Properties of this compound and its Non-Deuterated Analog

Quantitative data for this compound and its non-deuterated form, DL-2-Methylbutyric acid, are summarized below. This information is compiled from various supplier safety data sheets and chemical databases.

Table 1: Physicochemical Properties

PropertyThis compoundDL-2-Methylbutyric AcidSource(s)
CAS Number 95926-92-4116-53-0[1][3]
Molecular Formula C5H7D3O2C5H10O2[1][3]
Molecular Weight 105.15 g/mol 102.13 g/mol [1][3]
Appearance -Clear, colorless to pale yellow liquid[4]
Density -0.936 - 0.937 g/cm³ at 20-25 °C[4]
Boiling Point -176 - 182 °C[4][5]
Melting Point --5 to -29 °C[4][5][6]
Flash Point -72 - 83 °C (closed cup)[4][5]
Vapor Pressure -0.5 - 0.68 mmHg at 20-25 °C[4]
Solubility -Slightly soluble in water; soluble in ethanol, ether, and most organic solvents.[4][6]
Refractive Index -n20/D 1.405 - 1.418[4]

Note: Specific data for the deuterated compound are limited as it is primarily supplied in small quantities for research. The properties of the non-deuterated form are provided as a close reference.

Suppliers

This compound for laboratory use is available from several reputable suppliers of research chemicals and stable isotopes.

Table 2: Major Suppliers

SupplierProduct NameIntended Use
MedchemExpressThis compoundResearch use only, as a tracer or internal standard.[2]
Santa Cruz BiotechnologyThis compoundBiochemical for proteomics research.[1]

Experimental Protocols

This compound is an ideal internal standard for the quantification of 2-methylbutyric acid and other short-chain fatty acids (SCFAs) in various biological matrices. Below are detailed methodologies for its use in LC-MS and GC-MS.

Quantification of Short-Chain Fatty Acids in Biological Samples using LC-MS/MS with a Deuterated Internal Standard

This protocol is adapted from established methods for SCFA analysis and is suitable for matrices such as plasma, serum, and fecal extracts.[7][8]

4.1.1. Materials and Reagents

  • This compound (Internal Standard)

  • SCFA standards (e.g., acetic, propionic, butyric, isobutyric, valeric, isovaleric, and 2-methylbutyric acid)

  • Derivatization Reagent: 3-nitrophenylhydrazine (B1228671) hydrochloride (3-NPH)

  • Coupling Agent: N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid

  • Biological matrix (e.g., plasma, fecal supernatant)

4.1.2. Sample Preparation and Derivatization

  • Standard and Internal Standard Preparation: Prepare stock solutions of SCFA standards and this compound in an appropriate solvent (e.g., 50:50 water/acetonitrile). Create a series of calibration standards by serially diluting the SCFA stock solution. Spike each calibration standard and sample with the this compound internal standard to a fixed final concentration.[9]

  • Sample Pre-treatment: For plasma or serum, precipitate proteins by adding a 3-fold volume of cold acetonitrile, vortex, and centrifuge. Collect the supernatant. For fecal samples, homogenize in a suitable solvent (e.g., 70% isopropanol), centrifuge, and use the clear supernatant.[7]

  • Derivatization: To 50 µL of the sample, standard, or blank, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC. Mix and incubate at 40 °C for 30 minutes.[7]

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid. The sample is now ready for LC-MS/MS analysis.[7]

4.1.3. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) operating in negative electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for each derivatized SCFA and the deuterated internal standard.

4.1.4. Data Analysis

Construct a calibration curve by plotting the peak area ratio of each SCFA standard to the internal standard against the concentration of the standard. Determine the concentration of SCFAs in the samples by interpolating their peak area ratios from the calibration curve.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Biological Sample Biological Sample Protein Precipitation / Homogenization Protein Precipitation / Homogenization Biological Sample->Protein Precipitation / Homogenization Add ACN / Solvent Supernatant Collection Supernatant Collection Protein Precipitation / Homogenization->Supernatant Collection Centrifuge Add IS & Reagents Add IS & Reagents Supernatant Collection->Add IS & Reagents This compound 3-NPH, EDC Incubation Incubation Add IS & Reagents->Incubation 40°C, 30 min Quench Reaction Quench Reaction Incubation->Quench Reaction Add Formic Acid LC-MS/MS Analysis LC-MS/MS Analysis Quench Reaction->LC-MS/MS Analysis Inject Data Processing Data Processing LC-MS/MS Analysis->Data Processing Quantify

Caption: LC-MS/MS sample preparation and analysis workflow.

Quantification of Short-Chain Fatty Acids in Biological Samples using GC-MS with a Deuterated Internal Standard

This protocol is based on methods that utilize derivatization to increase the volatility of SCFAs for GC-MS analysis.[10][11]

4.2.1. Materials and Reagents

  • This compound (Internal Standard)

  • SCFA standards

  • Derivatization Reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)

  • Solvents: Methanol (MeOH), Pyridine

  • Reagents: Sodium hydroxide (B78521) (NaOH)

  • Biological matrix (e.g., serum, fecal homogenate)

4.2.2. Sample Preparation and Derivatization

  • Sample Preparation: For serum, add 30 µL of 0.1 M NaOH and 20 µL of the internal standard solution to the sample. Add 430 µL of MeOH, vortex, and store at -20 °C for 20 minutes to precipitate proteins.[11] For fecal samples, homogenize in a solution containing NaOH, the internal standard, and MeOH.[11]

  • Extraction: Centrifuge the samples and collect the supernatant. Dry the supernatant completely using a vacuum centrifuge.

  • Derivatization: Re-dissolve the dried pellet in a suitable solvent. Add the derivatization reagent (e.g., MTBSTFA) and incubate at 60 °C for 30-90 minutes.[10][11]

4.2.3. GC-MS Analysis

  • GC System: A gas chromatograph with a suitable capillary column (e.g., a wax-based column).[12]

  • Injector: Splitless injection is commonly used.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized SCFAs. A typical program might start at 60°C and ramp up to 325°C.[11]

  • Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

  • Data Acquisition: Full scan or selected ion monitoring (SIM) mode can be used.

4.2.4. Data Analysis

Similar to the LC-MS method, create a calibration curve using the peak area ratios of the SCFA standards to the deuterated internal standard. Quantify the SCFAs in the samples from this curve.

G Biological Sample Biological Sample Add IS & Reagents Add IS & Reagents Biological Sample->Add IS & Reagents This compound NaOH, MeOH Centrifuge & Collect Supernatant Centrifuge & Collect Supernatant Add IS & Reagents->Centrifuge & Collect Supernatant Dry Supernatant Dry Supernatant Centrifuge & Collect Supernatant->Dry Supernatant Vacuum Centrifuge Derivatization Derivatization Dry Supernatant->Derivatization Add MTBSTFA Incubate at 60°C GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Quantification Quantification GC-MS Analysis->Quantification

Caption: GC-MS sample preparation and analysis workflow.

Signaling and Metabolic Pathways

2-Methylbutyric acid is a short-chain fatty acid (SCFA) that can be produced by the gut microbiota from the fermentation of amino acids.[13] While research on its specific signaling roles in mammalian cells is ongoing, it is known to be involved in several metabolic pathways and may influence cellular processes.

Microbial Production of 2-Methylbutyric Acid

In certain bacteria, 2-methylbutyric acid is a product of amino acid catabolism. For example, in Lactococcus lactis, it is produced from leucine (B10760876) via the hydroxymethyl-glutaryl-coenzyme A (HMG-CoA) pathway.[13]

G Leucine Leucine HMG_CoA HMG-CoA Leucine->HMG_CoA Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Two_MBA 2-Methylbutyric Acid Acetyl_CoA->Two_MBA G Two_MBA 2-Methylbutyric Acid Derivative MAFF MAFF Two_MBA->MAFF MBP1 MBP1 MAFF->MBP1 interacts with MYC_Promoter MYC Promoter MBP1->MYC_Promoter binds to MYC_Gene MYC Gene MYC_Promoter->MYC_Gene activates Cell_Proliferation Cell Proliferation MYC_Gene->Cell_Proliferation promotes

References

An In-depth Technical Guide to the Safety of DL-2-Methyl-d3-butyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety information for DL-2-Methyl-d3-butyric acid (CAS No. 95926-92-4). The content is primarily derived from safety data sheets (SDS) for the non-deuterated analogue, DL-2-Methylbutyric acid (CAS No. 116-53-0), as comprehensive safety data for the deuterated form is limited. The information is intended for researchers, scientists, and professionals in drug development who handle this substance.

Hazard Identification and Classification

This compound is classified as a combustible liquid that is harmful if swallowed or in contact with skin, and it can cause severe skin burns and eye damage.[1] It may also be corrosive to metals.[2]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Flammable Liquids4H227: Combustible liquid.[2]
Corrosive to Metals1H290: May be corrosive to metals.[2]
Acute Toxicity, Oral4H302: Harmful if swallowed.[2][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin.[2][3]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage.[3]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation.
Hazardous to the aquatic environment, acute hazard3H402: Harmful to aquatic life.

Signal Word: Danger[3]

Hazard Pictograms:

  • GHS05: Corrosion[3]

  • GHS07: Exclamation Mark[3]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets. Key preventive measures include keeping the substance away from heat and open flames, washing skin thoroughly after handling, not eating or drinking while using, and wearing protective gloves, clothing, eye, and face protection.[2][4] In case of exposure, immediate medical attention is required.[4][5]

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic stench.[1] It is a combustible material.[4][5]

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC5H7D3O2[1]
Molecular Weight105.15 g/mol [6]
Physical StateLiquid[1]
ColorColorless[1]
OdorStench[1][4]
Melting Point-70°C (-94 °F)[1]
Boiling Point176 - 177 °C (349 - 351 °F)[1]
Density0.936 g/cm³[1]
Water Solubility45 g/L[1]
Vapor Pressure0.7 hPa (0.5 mmHg) at 20 °C (68 °F)[1]
Partition coefficient (octanol/water)log Pow: 1.18[1]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available data, primarily from the non-deuterated form, indicates that it is harmful if swallowed or absorbed through the skin.[1] It is extremely destructive to the tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2]

Table 3: Acute Toxicity Data for (±)-2-Methylbutyric Acid

RouteSpeciesValue
OralRatLD50: 1,750 mg/kg[1][7]
DermalRabbitLD50: 1,367 mg/kg[1]

Carcinogenicity, Mutagenicity, and Teratogenicity:

  • Carcinogenic effects: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC or ACGIH.[1][8]

  • Mutagenic effects: No data available.[1][8]

  • Teratogenic effects: No data available.[1][8]

Experimental Protocols

Detailed experimental methodologies for toxicological studies are not provided in standard safety data sheets. The LD50 values cited are typically determined using standardized protocols, such as the OECD Test Guideline 401 for acute oral toxicity. These studies involve administering the substance to animals under controlled conditions to determine the dose that is lethal to 50% of the test population.

First-Aid Measures Protocol

The following protocols are based on standard first-aid procedures outlined in the safety data sheets.[3][4][5]

G cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention Inhalation Inhalation Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Skin_Contact Skin_Contact Remove_Contaminated_Clothing Remove Contaminated Clothing Skin_Contact->Remove_Contaminated_Clothing Eye_Contact Eye_Contact Rinse_with_Water Rinse with Water Eye_Contact->Rinse_with_Water cautiously for several minutes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Call_Physician Call a Physician Move_to_Fresh_Air->Call_Physician Remove_Contaminated_Clothing->Rinse_with_Water for at least 15 minutes Seek_Immediate_Medical_Attention Seek Immediate Medical Attention Rinse_with_Water->Seek_Immediate_Medical_Attention Rinse_Mouth->Call_Physician Do NOT induce vomiting

Caption: First-aid workflow for exposure to this compound.

Accidental Release and Handling

In the event of a spill, it is crucial to ensure adequate ventilation, avoid breathing vapors, and prevent contact with the substance.[2] The area should be evacuated, and all sources of ignition must be removed.[2][4][5] Spills should be contained and collected with a liquid-absorbent, neutralizing material.[2]

Chemical Spill Response Workflow

The following diagram illustrates the general workflow for responding to a chemical spill of this compound.

G Start Spill Occurs Evacuate Evacuate Danger Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Wear Appropriate PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Collect Collect with Absorbent Material Contain->Collect Dispose Dispose of in Accordance with Regulations Collect->Dispose Clean Clean Affected Area Dispose->Clean End Spill Managed Clean->End

Caption: Workflow for handling a chemical spill.

Safe Handling and Storage

When handling this compound, it is essential to use personal protective equipment, including chemical safety goggles, protective gloves, and appropriate clothing to prevent skin exposure.[4][5] Work should be conducted in a well-ventilated area or under a fume hood.[8] The substance should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[4][5] It should be kept away from heat, sparks, and open flames.[2][4][5]

Fire-Fighting Measures

This compound is a combustible liquid.[4][5] In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[8] Firefighters should wear self-contained breathing apparatus and full protective gear.[4][5] Containers may explode when heated.[4][5] Hazardous combustion products include carbon monoxide and carbon dioxide.[4][5]

References

An In-depth Technical Guide to DL-2-Methyl-d3-butyric Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Methyl-d3-butyric acid (CAS No. 95926-92-4) is a deuterated isotopologue of DL-2-Methylbutyric acid.[1] The incorporation of deuterium (B1214612) in place of hydrogen at the methyl group offers a valuable tool for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination. Due to the limited availability of specific experimental data for the deuterated form, this guide leverages data from its non-deuterated analogue, DL-2-Methylbutyric acid (CAS No. 116-53-0), and discusses the anticipated effects of deuteration.

Physical Properties

Table 1: Physical Properties of this compound and its Non-Deuterated Analog

PropertyThis compoundDL-2-Methylbutyric Acid
CAS Number 95926-92-4[1]116-53-0[2]
Molecular Formula C5H7D3O2[1]C5H10O2[2]
Molecular Weight 105.15 g/mol [1]102.13 g/mol [2]
Appearance Not specified (likely a colorless liquid)Colorless to pale yellow liquid
Melting Point Not specified-70 °C
Boiling Point Not specified (expected to be slightly higher than the non-deuterated form)176-177 °C[2]
Density Not specified (expected to be slightly higher than the non-deuterated form)0.936 g/mL at 25 °C[2]
Refractive Index Not specifiedn20/D 1.405
Solubility Not specified (expected to be similar to the non-deuterated form)Slightly soluble in water; soluble in alcohol and oils.[2]

Chemical Properties

This compound is a carboxylic acid and is expected to exhibit chemical reactivity typical of this functional group. The deuterium label at the 2-methyl position is generally stable under normal reaction conditions and does not significantly alter the chemical behavior of the carboxyl group.

Key Chemical Reactions:

  • Acid-Base Reactions: As a carboxylic acid, it will react with bases to form the corresponding carboxylate salt.

  • Esterification: It can undergo esterification with alcohols in the presence of an acid catalyst to form esters.

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride.

  • Conversion to Acid Chlorides: It can be converted to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

Experimental Protocols

Determination of Physical Properties

The following are generalized protocols for determining the key physical properties of a liquid carboxylic acid like this compound.

1. Determination of Boiling Point:

  • Apparatus: A small-scale distillation apparatus, heating mantle, thermometer, and boiling chips.

  • Procedure:

    • Place a small volume (e.g., 2-3 mL) of this compound and a few boiling chips into the distillation flask.

    • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.

    • Begin heating the flask gently.

    • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

2. Determination of Density:

  • Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

  • Procedure:

    • Weigh the clean, dry pycnometer.

    • Fill the pycnometer with the sample, ensuring no air bubbles are trapped.

    • Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

    • Carefully remove any excess liquid from the top of the capillary.

    • Weigh the filled pycnometer.

    • Calculate the density by dividing the mass of the sample by the known volume of the pycnometer.

3. Determination of Solubility:

  • Apparatus: Test tubes, vortex mixer, and a centrifuge.

  • Procedure for Water Solubility:

    • Add a small, known amount of this compound to a test tube containing a known volume of deionized water.

    • Vortex the mixture vigorously for several minutes.

    • Allow the mixture to stand and observe for any undissolved material. If the substance dissolves completely, add more until saturation is reached.

    • If undissolved material is present, centrifuge the sample to separate the phases.

    • Carefully remove an aliquot of the aqueous phase and determine the concentration of the dissolved acid by titration with a standard base.

Synthesis of this compound

A common method for the synthesis of deuterated carboxylic acids involves the use of a deuterated starting material. One plausible synthetic route for this compound could involve the following steps:

  • Grignard Reagent Formation: React a deuterated alkyl halide, such as 1-bromo-2-methyl-d3-propane, with magnesium metal in an anhydrous ether solvent to form the corresponding Grignard reagent.

  • Carboxylation: Bubble dry carbon dioxide gas through the Grignard reagent solution. The Grignard reagent will attack the carbon dioxide to form a magnesium carboxylate salt.

  • Acidification: Acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate and yield this compound.

  • Purification: The final product can be purified by extraction and subsequent distillation.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological or Chemical Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Esterification (e.g., with BSTFA) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Analyzer (e.g., Quadrupole) Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Mass Spectrum of Peak Chromatogram->MassSpectrum Quantification Peak Area Integration Chromatogram->Quantification Identification Library Search & Fragmentation Analysis MassSpectrum->Identification

Caption: Workflow for the analysis of this compound by GC-MS.

Conclusion

This compound is a valuable tool for a range of scientific applications. While specific physical and chemical data for this deuterated compound are limited, its properties can be reasonably estimated from its non-deuterated counterpart. The experimental protocols and analytical workflows described in this guide provide a solid foundation for researchers and drug development professionals working with this and similar isotopically labeled compounds. Further experimental investigation is warranted to fully characterize the unique properties of this compound.

References

Commercial Availability and Technical Applications of DL-2-Methyl-d3-butyric Acid: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and key applications of DL-2-Methyl-d3-butyric acid. Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data, outlines detailed experimental protocols, and visualizes relevant biological pathways to facilitate its use in a laboratory setting.

Introduction

This compound (CAS No. 95926-92-4) is the deuterated form of 2-methylbutyric acid, a branched-chain short-chain fatty acid (SCFA). Due to the presence of deuterium (B1214612) atoms at the methyl group, this isotopically labeled compound serves as an invaluable internal standard for quantitative analyses by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its near-identical chemical and physical properties to the endogenous analyte, coupled with a distinct mass shift, allow for precise and accurate quantification in complex biological matrices.

Commercial Availability

This compound is commercially available from several reputable suppliers of research chemicals and stable isotope-labeled compounds. The primary suppliers include Santa Cruz Biotechnology and MedChemExpress. It is typically sold in quantities ranging from milligrams to grams for research purposes. When purchasing, it is crucial to obtain a lot-specific Certificate of Analysis (CoA) to confirm the purity and isotopic enrichment.

Table 1: Commercial Suppliers of this compound

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Santa Cruz Biotechnologysc-22513295926-92-4C₅H₇D₃O₂105.15
MedChemExpressHY-W001942S95926-92-4C₅H₇D₃O₂105.15

Physicochemical Properties

Detailed physicochemical data for this compound is often provided on the supplier's technical data sheet or Certificate of Analysis. The properties of the non-deuterated form, DL-2-Methylbutyric acid (CAS No. 116-53-0), are presented below and can be used as a reasonable estimate.[1][2][3][4][5][6][7][8]

Table 2: Physicochemical Properties of DL-2-Methylbutyric Acid

PropertyValue
Appearance Colorless to pale yellow liquid[1][2]
Molecular Weight 102.13 g/mol [5][9]
Boiling Point 176-177 °C[1][3][5][6]
Density ~0.936 g/mL at 25 °C[1][5]
Refractive Index ~1.405 at 20 °C[1][3][6]
Purity (typical) ≥98%
Isotopic Enrichment (typical for deuterated) ≥98%

Note: Purity and isotopic enrichment for this compound should be confirmed with the supplier's Certificate of Analysis for the specific lot.

Biological Significance and Metabolic Pathways

2-Methylbutyric acid is a product of the catabolism of the branched-chain amino acids (BCAAs) leucine (B10760876) and isoleucine. In microorganisms, such as Lactococcus lactis, and in humans, these amino acids are broken down through a series of enzymatic reactions to yield various metabolites, including 2-methylbutyric acid. This SCFA can then be utilized in cellular processes or serve as a precursor for the synthesis of other molecules.[10][11][12][13]

Leucine and Isoleucine Catabolism Pathways

The metabolic pathways leading to the formation of 2-methylbutyric acid from leucine and isoleucine are well-characterized. These pathways involve transamination, oxidative decarboxylation, and subsequent enzymatic conversions.

Leucine_Isoleucine_Catabolism cluster_leucine Leucine Catabolism cluster_isoleucine Isoleucine Catabolism Leucine Leucine a_KIC α-Ketoisocaproate Leucine->a_KIC BCAA aminotransferase Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA BCKD complex HMG_CoA β-Hydroxy-β-methylglutaryl-CoA Isovaleryl_CoA->HMG_CoA ... Two_Methylbutyric_Acid 2-Methylbutyric Acid Isovaleryl_CoA->Two_Methylbutyric_Acid ... (in some organisms) Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Isoleucine Isoleucine a_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->a_Keto_beta_methylvalerate BCAA aminotransferase a_Methylbutyryl_CoA α-Methylbutyryl-CoA a_Keto_beta_methylvalerate->a_Methylbutyryl_CoA BCKD complex a_Methylbutyryl_CoA->Two_Methylbutyric_Acid

Leucine and Isoleucine Catabolism to 2-Methylbutyric Acid.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative mass spectrometry for the analysis of short-chain fatty acids. Below are detailed protocols for its application in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantification of SCFAs in Biological Samples using GC-MS

This protocol describes the analysis of SCFAs, including 2-methylbutyric acid, in biological matrices such as plasma, fecal water, or cell culture media.[14][15]

5.1.1. Materials

  • This compound (internal standard)

  • SCFA standards (acetate, propionate, butyrate, isobutyrate, valerate, isovalerate, 2-methylbutyrate, etc.)

  • Ethanol (or other suitable organic solvent)

  • Hydrochloric acid (HCl) or other acid for acidification

  • Anhydrous sodium sulfate

  • GC-grade vials and inserts

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

5.1.2. Sample Preparation Workflow

GCMS_Workflow start Biological Sample (e.g., Plasma, Fecal Water) add_is Spike with this compound (Internal Standard) start->add_is acidify Acidify with HCl (to pH < 2) add_is->acidify extract Extract with an organic solvent (e.g., Ethanol) acidify->extract vortex_centrifuge Vortex and Centrifuge extract->vortex_centrifuge separate_phase Separate the organic phase vortex_centrifuge->separate_phase dry Dry the organic phase (e.g., with Na₂SO₄) separate_phase->dry transfer Transfer to GC vial dry->transfer analyze Analyze by GC-MS transfer->analyze

Workflow for GC-MS analysis of SCFAs.

5.1.3. GC-MS Parameters

  • Column: A suitable capillary column for volatile fatty acid analysis (e.g., a wax or a low-polarity column).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 min

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 min

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the analytes and the internal standard.

Table 3: Recommended Ions for SIM in GC-MS Analysis

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
2-Methylbutyric acid7457
This compound 77 60
Synthesis of α-Deuterated Carboxylic Acids

While this compound is commercially available, general protocols for the synthesis of α-deuterated carboxylic acids can be adapted for its production in a research setting if required. One common method involves the use of malonic esters.[16][17]

5.2.1. General Synthesis Scheme

Synthesis_Workflow start Diethyl Malonate deprotonation1 Deprotonation (e.g., NaOEt) start->deprotonation1 alkylation1 Alkylation with Ethyl Halide deprotonation1->alkylation1 intermediate1 Diethyl Ethylmalonate alkylation1->intermediate1 deprotonation2 Deprotonation (e.g., NaOEt) intermediate1->deprotonation2 alkylation2 Alkylation with Deuterated Methyl Iodide (CD₃I) deprotonation2->alkylation2 intermediate2 Diethyl Ethyl(methyl-d3)malonate alkylation2->intermediate2 hydrolysis Hydrolysis (e.g., NaOH, H₂O) intermediate2->hydrolysis acidification Acidification (e.g., HCl) hydrolysis->acidification intermediate3 Ethyl(methyl-d3)malonic Acid acidification->intermediate3 decarboxylation Decarboxylation (Heat) intermediate3->decarboxylation product This compound decarboxylation->product

References

Methodological & Application

Application Note: Quantitative Analysis of Short-Chain Fatty Acids in Biological Matrices using LC-MS/MS with DL-2-Methyl-d3-butyric acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of short-chain fatty acids (SCFAs) in various biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) to enhance chromatographic retention and ionization efficiency. For accurate quantification, a suite of isotopically labeled internal standards is utilized, including the strategic use of DL-2-Methyl-d3-butyric acid for the precise measurement of branched-chain C5 SCFAs. This method provides high sensitivity, specificity, and reproducibility, making it suitable for a wide range of research and clinical applications.

Introduction

Short-chain fatty acids (SCFAs), primarily produced by gut microbial fermentation of dietary fibers, are crucial signaling molecules in host physiology and pathophysiology. Accurate quantification of SCFAs such as acetic, propionic, butyric, isobutyric, valeric, isovaleric, and 2-methylbutyric acid in biological matrices like feces, plasma, and tissue is essential for understanding their role in health and disease. Due to their high polarity and volatility, direct analysis of SCFAs by LC-MS/MS is challenging.[1] Chemical derivatization significantly improves their chromatographic behavior and detection sensitivity.[1][2] The use of stable isotope-labeled internal standards is critical for correcting for matrix effects and variability during sample preparation and analysis.[2][3][4][5] This application note describes a validated LC-MS/MS method for SCFA analysis, highlighting the use of this compound as an internal standard for C5 branched-chain SCFAs.

Experimental Workflow

The overall experimental workflow for the analysis of SCFAs is depicted below.

workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Sample Collection (Feces, Plasma, etc.) Homogenization Homogenization (e.g., in 70% Isopropanol) SampleCollection->Homogenization Centrifugation1 Centrifugation Homogenization->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant AddIS Add Internal Standards (incl. This compound) Supernatant->AddIS AddReagents Add Derivatization Reagents (3-NPH, EDC) AddIS->AddReagents Incubation Incubation (e.g., 40°C for 30 min) AddReagents->Incubation Quench Quench Reaction (e.g., with 0.1% Formic Acid) Incubation->Quench Injection LC-MS/MS Injection Quench->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (using Internal Standards) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for SCFA analysis.

Detailed Protocols

Reagents and Materials
  • SCFA standards: Acetic acid, propionic acid, isobutyric acid, butyric acid, isovaleric acid, valeric acid, 2-methylbutyric acid.

  • Isotopically labeled internal standards: Acetic acid-d4, Propionic acid-d5, Butyric acid-d7, and this compound.

  • Derivatization reagents: 3-nitrophenylhydrazine hydrochloride (3-NPH), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Solvents: LC-MS grade acetonitrile, isopropanol (B130326), methanol, and water. Formic acid.

  • Sample collection tubes and homogenization equipment.

Sample Preparation (Fecal Samples)
  • Homogenize 10-30 mg of fecal sample in 1 mL of 70% isopropanol using bead beating.[5]

  • Centrifuge the homogenate to pellet solid debris.

  • Collect the clear supernatant for derivatization.

Derivatization Protocol
  • To 50 µL of the sample supernatant, add 50 µL of an aqueous internal standard mixture. The final concentration of each internal standard should be optimized based on the expected analyte concentrations.

  • Add 20 µL of 200 mM 3-nitrophenylhydrazine hydrochloride and 20 µL of 120 mM N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride.[5]

  • Mix and incubate the reaction mixture for 30 minutes at 40°C.[5]

  • Quench the reaction by adding 200 µL of 0.1% formic acid.[5]

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

ParameterCondition
LC System UHPLC system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to separate the derivatized SCFAs, followed by a wash and re-equilibration step.[5]
Flow Rate 500 µL/min[5]
Column Temperature 60°C[5]
Injection Volume 2 µL[5]
MS System Triple quadrupole mass spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)[5]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 450°C[5]
MRM Transitions

MRM transitions for each derivatized SCFA and internal standard must be optimized. The derivatization with 3-NPH adds a common moiety, leading to a characteristic neutral loss that can be monitored.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Acetic acid-3NPHOptimizedOptimized
Propionic acid-3NPHOptimizedOptimized
Isobutyric acid-3NPHOptimizedOptimized
Butyric acid-3NPHOptimizedOptimized
Isovaleric acid-3NPHOptimizedOptimized
Valeric acid-3NPHOptimizedOptimized
2-Methylbutyric acid-3NPHOptimizedOptimized
Acetic acid-d4-3NPHOptimizedOptimized
Propionic acid-d5-3NPHOptimizedOptimized
Butyric acid-d7-3NPHOptimizedOptimized
This compound-3NPHOptimizedOptimized

Quantitative Data Summary

The performance of the method should be evaluated by determining the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. The following table presents typical performance data from a similar validated method without derivatization, which can be expected to be comparable or improved with the described derivatization method.[4][6]

AnalyteLimit of Detection (LOD) (mM)Limit of Quantification (LOQ) (mM)Linearity (r²)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Acetate0.0030.01>0.998<12<2092-120
Propionate0.0010.003>0.998<12<2092-120
Isobutyrate0.0010.003>0.998<12<2092-120
Butyrate0.0010.003>0.998<12<2092-120
Isovalerate0.0010.003>0.998<12<2092-120
Valerate0.0010.003>0.998<12<2092-120

Signaling Pathway Diagram

The production of SCFAs by gut microbiota from dietary fiber is a key metabolic pathway influencing host health.

scfa_pathway cluster_gut Gut Lumen cluster_host Host DietaryFiber Dietary Fiber Microbiota Gut Microbiota DietaryFiber->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate, etc.) Microbiota->SCFAs Colonocytes Colonocytes (Energy Source) SCFAs->Colonocytes SystemicCirculation Systemic Circulation SCFAs->SystemicCirculation Absorption PeripheralTissues Peripheral Tissues (Liver, Adipose, Brain) SystemicCirculation->PeripheralTissues

References

Application Notes and Protocols for DL-2-Methyl-d3-butyric acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the use of DL-2-Methyl-d3-butyric acid in cell culture is limited in publicly available literature. The following application notes and protocols are based on the known biological activities of its non-deuterated analog, 2-methylbutyric acid, and other short-chain fatty acids (SCFAs) like butyric acid, as well as established methodologies for using stable isotope-labeled compounds in cell culture. The "-d3" designation indicates that this compound is deuterated, making it an ideal tool for metabolic tracing studies using mass spectrometry.

Application Notes

This compound is a stable isotope-labeled form of 2-methylbutyric acid, a branched-chain short-chain fatty acid. Like other SCFAs, it is expected to influence cellular processes through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs), such as FFAR2 (GPR43) and FFAR3 (GPR41).[1][2] Its deuteration allows researchers to distinguish it from endogenous 2-methylbutyric acid, enabling precise tracking of its uptake, metabolic fate, and incorporation into cellular components.

Primary Applications:

  • Metabolic Tracing: The key application of this compound is to trace the metabolic pathways of 2-methylbutyric acid in various cell types. This can provide insights into its role in energy metabolism, lipid synthesis, and amino acid breakdown.[3]

  • Mechanism of Action Studies: By combining metabolic tracing with functional assays, researchers can elucidate the specific downstream effects of 2-methylbutyric acid. This includes its impact on gene expression through HDAC inhibition and the activation of specific signaling cascades via GPCRs.

  • Drug Development: Understanding the cellular effects of 2-methylbutyric acid can inform the development of novel therapeutics targeting metabolic and signaling pathways implicated in diseases such as cancer and metabolic disorders.

Key Biological Activities of Related Short-Chain Fatty Acids:

  • HDAC Inhibition: Butyrate (B1204436) is a well-known HDAC inhibitor.[4] This leads to hyperacetylation of histones, altering chromatin structure and gene expression.[4] This can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[4][5] 2-methylbutyric acid may exhibit similar properties.

  • GPCR Signaling: SCFAs can activate GPCRs, leading to a variety of cellular responses, including modulation of inflammatory responses and metabolic regulation.[1][6]

  • Anti-proliferative and Pro-apoptotic Effects: Butyric acid has been shown to inhibit the proliferation and induce apoptosis in various cancer cell lines.[7]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general procedure for treating cultured cells with this compound to assess its biological effects.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • Sterile, tissue culture-treated plates or flasks

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., cell lysis buffer, RNA/protein extraction kits, apoptosis assay kits)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or DMSO). The final concentration of the solvent in the culture medium should be non-toxic to the cells (typically ≤ 0.1% for DMSO).

  • Cell Treatment: Once cells have adhered and are in the exponential growth phase, replace the existing medium with fresh medium containing the desired final concentration of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the treatment).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). Incubation times and concentrations will need to be optimized for each cell line and experimental endpoint.

  • Downstream Analysis: Following incubation, harvest the cells for analysis. This may include:

    • Cell Viability/Proliferation Assays: (e.g., MTT, WST-1, or cell counting)

    • Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays)

    • Cell Cycle Analysis: (e.g., Propidium iodide staining and flow cytometry)

    • Western Blotting: To analyze changes in protein expression (e.g., histone acetylation, p21, cyclins).

    • qRT-PCR: To analyze changes in gene expression.

Protocol 2: Metabolic Tracing using this compound

This protocol outlines a workflow for tracing the metabolic fate of this compound in cultured cells using mass spectrometry.

Materials:

  • This compound

  • Appropriate cell line and complete culture medium

  • Sterile, tissue culture-treated plates

  • Ice-cold PBS

  • Methanol, Chloroform, and Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Cell Seeding and Growth: Seed cells and grow them to the desired confluency.

  • Isotope Labeling: Replace the culture medium with fresh medium containing a known concentration of this compound.

  • Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of the labeled compound. Time points should be optimized based on the metabolic process of interest.

  • Metabolite Extraction: a. Aspirate the medium and wash the cells rapidly with ice-cold PBS. b. Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol). c. Scrape the cells and collect the cell lysate. d. Perform a liquid-liquid extraction (e.g., using a methanol/chloroform/water system) to separate polar and nonpolar metabolites.

  • Sample Analysis: Analyze the metabolite extracts using LC-MS or GC-MS to identify and quantify the deuterated metabolites.

  • Data Analysis: Determine the incorporation of the deuterium (B1214612) label into various metabolic pools to elucidate the metabolic pathways of 2-methylbutyric acid.

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening of Short-Chain Fatty Acids

CompoundCell Line ExampleConcentration RangeIncubation TimeObserved EffectsReference
Butyric AcidJurkat0.31 - 5 mM21 hoursCell cycle arrest, apoptosis[8]
Butyric AcidCHONot specified2.5 - 6.5 daysInhibition of cell proliferation[9]
Butyric AcidGlioma Cell LinesNot specified24 hoursInduced hyperacetylation, increased p21 expression, inhibited proliferation, enhanced apoptosis[7]
2-Methylbutyric AcidHemodialysis Patients (in vivo)0.22 ± 0.02 µM (circulating)N/ANegatively associated with BMP-6[6]

Note: These concentrations are based on butyric acid and should be used as a starting point for optimization with this compound.

Table 2: Example Data from a Metabolic Tracing Experiment

MetaboliteFold Change (Treated vs. Control)% Labeled (d3)
Intracellular 2-Methyl-d3-butyric acid-98%
Acetyl-CoA1.515%
Palmitate1.25%
Glutamate1.12%

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells in Culture Plates treat_cells Treat Cells with this compound cell_seeding->treat_cells prepare_stock Prepare this compound Stock Solution prepare_stock->treat_cells incubate Incubate for Desired Time treat_cells->incubate functional_assays Functional Assays (Viability, Apoptosis, Cell Cycle) incubate->functional_assays metabolic_tracing Metabolic Tracing (Metabolite Extraction & MS Analysis) incubate->metabolic_tracing

Experimental Workflow Diagram

scfa_signaling Potential Signaling Pathways of 2-Methylbutyric Acid cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm / Nucleus scfa 2-Methylbutyric acid gpcr GPCR (FFAR2/3) scfa->gpcr binds hdac HDAC scfa->hdac inhibits g_protein G-protein Activation gpcr->g_protein activates downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) g_protein->downstream gene_expression Altered Gene Expression (e.g., p21, cyclins) downstream->gene_expression histones Histones hdac->histones deacetylates acetylation Histone Hyperacetylation histones->acetylation acetylation increases acetylation->gene_expression cellular_response Cellular Response (Cell Cycle Arrest, Apoptosis, Differentiation) gene_expression->cellular_response

SCFA Signaling Pathways

References

Application Notes and Protocols for DL-2-Methyl-d3-butyric Acid in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of DL-2-Methyl-d3-butyric acid as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols detailed below are intended to serve as a foundational guide for accurate and reproducible quantification of small molecules in solution.

Application: Quantitative NMR (qNMR) Internal Standard

This compound is a suitable internal standard for ¹H qNMR for several key reasons. The methyl group, being deuterated, significantly reduces its signal in the ¹H NMR spectrum, thus minimizing potential overlap with analyte signals. The remaining protons of the ethyl group provide distinct signals that can be used for quantification. Its chemical stability and solubility in common deuterated solvents make it a reliable choice for a wide range of analytical applications.

The fundamental principle of qNMR is that the integrated signal area of a specific resonance is directly proportional to the number of corresponding nuclei.[1] By comparing the integral of a known amount of an internal standard to the integral of an analyte, the precise concentration and purity of the analyte can be determined.[2][3]

Key Advantages of Using this compound as a qNMR Standard:
  • Reduced Signal Overlap: The deuterated methyl group simplifies the ¹H NMR spectrum, reducing the likelihood of overlapping signals with the analyte of interest.

  • Chemical Stability: It is chemically inert and does not typically react with a wide range of analytes or solvents.[3]

  • Solubility: Readily soluble in many common deuterated solvents used for NMR analysis.[4]

  • Distinct Resonances: The remaining protons on the molecule produce clear, well-resolved signals suitable for accurate integration.

Experimental Protocols

Protocol 1: Purity Determination of a Small Molecule Analyte using this compound as an Internal Standard

This protocol outlines the procedure for determining the purity of a solid analyte.

Materials:

  • This compound (Internal Standard)

  • Analyte of interest

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O with buffer)

  • High-precision analytical balance (accurate to at least 0.01 mg)

  • Vortex mixer

  • NMR tubes (high precision)

  • NMR spectrometer

Procedure:

  • Selection of Internal Standard and Solvent: Choose a deuterated solvent in which both the analyte and this compound are fully soluble and stable. Ensure that at least one signal from the analyte and one from the internal standard are well-resolved from all other signals in the spectrum.[3][4]

  • Accurate Weighing:

    • Accurately weigh approximately 5-20 mg of the analyte into a clean, dry vial and record the exact mass.[2]

    • Accurately weigh an appropriate amount of this compound into the same vial to achieve a near 1:1 molar ratio with the analyte.[3] Record the exact mass. High-precision weighing is crucial for accurate quantification.[3]

  • Sample Dissolution:

    • Add a precise volume (typically 0.6-0.7 mL) of the chosen deuterated solvent to the vial.[2]

    • Cap the vial and vortex until both the analyte and the internal standard are completely dissolved. Gentle heating may be applied if necessary, but ensure the sample is cooled to room temperature before proceeding.

  • Transfer to NMR Tube:

    • Carefully transfer the solution into a clean, high-precision NMR tube. It is advisable to filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[5]

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum. For quantitative results, it is critical to use appropriate acquisition parameters to ensure full signal relaxation.[4]

    • Relaxation Delay (d1): Set a long relaxation delay, typically 5 to 7 times the longest T₁ (spin-lattice relaxation time) of the signals being integrated (both analyte and standard).[3] A d1 of 30-60 seconds is often a safe starting point if T₁ values are unknown.

    • Pulse Angle: Use a 90° pulse for maximum signal intensity.[4]

    • Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

    • Temperature: Maintain a constant and controlled temperature throughout the experiment.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform a baseline correction across the entire spectrum.

    • Integrate the selected, well-resolved signals for both the analyte and this compound. The integration region should cover at least 20 times the signal's half-width.

  • Calculation of Purity:

    • The purity of the analyte can be calculated using the following formula:

    Where:

    • I: Integral value of the signal

    • N: Number of protons giving rise to the signal

    • MW: Molecular weight

    • m: Mass

    • Purity: Purity of the standard

    • analyte: Refers to the analyte of interest

    • std: Refers to the internal standard (this compound)

Data Presentation

The following table provides an illustrative example of the data that would be collected and used in the purity calculation.

ParameterAnalyte (Example: Valine)Internal Standard (this compound)
Mass (m) 10.15 mg9.85 mg
Molecular Weight (MW) 117.15 g/mol 105.16 g/mol
Purity (P) To be determined99.8%
¹H NMR Signal (δ) 2.28 ppm (CH)2.20 ppm (CH)
Number of Protons (N) 11
Integral (I) 1.051.00

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_std Accurately Weigh Internal Standard dissolve Dissolve in Deuterated Solvent weigh_std->dissolve Combine transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq process Process Spectrum (FT, Phasing, Baseline Correction) nmr_acq->process integrate Integrate Signals process->integrate calculate Calculate Purity/Concentration integrate->calculate

Caption: Experimental workflow for quantitative NMR (qNMR).

Internal_Standard_Concept cluster_tube NMR Tube cluster_spectrum 1H NMR Spectrum cluster_calc Calculation Analyte Analyte (Unknown Molarity) Signal_A Analyte Signal (Integral A) Analyte->Signal_A Gives Rise To Standard Internal Standard (Known Molarity) Signal_S Standard Signal (Integral S) Standard->Signal_S Gives Rise To Formula [Analyte] ∝ (Integral A / Integral S) * [Standard] Signal_A->Formula Signal_S->Formula

Caption: Concept of internal standard method in qNMR.

References

Application Note: Quantitative Analysis of 2-Methylbutyric Acid in Biological Matrices using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the sample preparation and quantitative analysis of 2-methylbutyric acid (2-MBA) in common biological matrices such as plasma, serum, and urine. The methods leverage the stability and reliability of a deuterated internal standard (IS) to ensure high accuracy and precision. Protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and protein precipitation are described, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is intended to provide a robust framework for researchers in metabolomics, clinical diagnostics, and drug development.

Principle of Analysis using a Deuterated Internal Standard

The quantitative analysis of endogenous small molecules like 2-methylbutyric acid can be challenging due to sample loss during preparation and variations in instrument response. The use of a stable isotope-labeled internal standard, such as a deuterated analog of 2-MBA (e.g., d3-2-methylbutyric acid), is the preferred approach to mitigate these issues.[1][2] Deuterated standards are chemically identical to the analyte and exhibit nearly the same behavior during extraction, derivatization, and chromatographic separation.[2] By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The ratio of the analyte signal to the internal standard signal is used for quantification, which corrects for variability and ensures accurate results.[3]

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis (LC/GC-MS) cluster_2 Quantification Sample Biological Sample (Unknown Analyte Conc.) Spike Spike with Known Amount of Deuterated Standard Sample->Spike Extraction Extraction / Cleanup (e.g., LLE, SPE) Spike->Extraction Loss Analyte & Standard Loss (Proportional) Extraction->Loss FinalExtract Final Extract Extraction->FinalExtract Analysis Inject into LC/GC-MS FinalExtract->Analysis Detection Detect Analyte (A) and Standard (IS) Signals Analysis->Detection Ratio Calculate Peak Area Ratio (A / IS) Detection->Ratio CalCurve Generate Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Quant Determine Analyte Concentration in Original Sample CalCurve->Quant

Caption: Principle of quantification using a deuterated internal standard.

Materials and Reagents

  • Standards: 2-Methylbutyric acid (≥99%), Deuterated 2-methylbutyric acid (e.g., 2-methyl-d3-butyric acid, ≥98% isotopic purity)

  • Solvents: Methanol (B129727), Acetonitrile, Ethyl Acetate (B1210297), Hexane, Water (LC-MS grade or equivalent)

  • Reagents: Formic acid, Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Pyridine (B92270)

  • Derivatization Agent (for GC-MS): N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA)

  • Extraction Supplies: SPE cartridges (e.g., C18, Aminopropyl), microcentrifuge tubes, glass vials

  • Equipment: Centrifuge, vortex mixer, nitrogen evaporator or vacuum concentrator, analytical balance

General Sample Preparation Workflow

The overall workflow involves sample collection, addition of the internal standard, extraction of the analyte, optional derivatization, and finally, instrumental analysis.

G cluster_extraction Extraction Methods cluster_analysis Analysis Platforms start Start sample 1. Sample Collection (e.g., Plasma, Urine) start->sample spike 2. Add Deuterated Internal Standard sample->spike extract 3. Extraction spike->extract lle LLE (Liquid-Liquid Extraction) spe SPE (Solid-Phase Extraction) ppt PPT (Protein Precipitation) derivatize 4. Derivatization (Required for GC-MS) analysis 5. Instrumental Analysis derivatize->analysis gcms GC-MS lcms LC-MS/MS data 6. Data Processing & Quantification end End data->end

Caption: General experimental workflow for 2-MBA analysis.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma/Serum

This protocol is suitable for cleaning up plasma or serum samples prior to both LC-MS and GC-MS analysis.

  • Sample Thawing: Thaw frozen plasma/serum samples on ice.

  • Aliquoting: Pipette 100 µL of plasma/serum into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the deuterated 2-MBA internal standard solution (e.g., 10 µg/mL in methanol) to each sample.

  • Acidification: Add 10 µL of 2M HCl to acidify the sample and ensure 2-MBA is in its protonated form. Vortex briefly.

  • Extraction: Add 500 µL of an extraction solvent (e.g., ethyl acetate or a 1:1 mixture of diethyl ether and hexane).[4]

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean glass vial, avoiding the protein pellet and aqueous layer.

  • Repeat Extraction: Repeat the extraction (steps 5-8) on the remaining aqueous layer and combine the organic extracts to improve recovery.

  • Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution/Derivatization:

    • For LC-MS/MS: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex, centrifuge, and transfer the supernatant to an autosampler vial.

    • For GC-MS: Proceed with the derivatization protocol (Section 4.3).

Protocol 2: Solid-Phase Extraction (SPE) from Urine

SPE is effective for removing salts and other interferences from urine samples.[5][6]

  • Sample Thawing & Centrifugation: Thaw urine samples and centrifuge at 2,000 x g for 10 minutes to pellet any sediment.

  • Aliquoting: Pipette 200 µL of the urine supernatant into a clean tube.

  • Internal Standard Spiking: Add 10 µL of the deuterated 2-MBA internal standard solution.

  • pH Adjustment: Adjust the sample pH to ~2-3 with 1M HCl.

  • SPE Cartridge Conditioning: Condition an aminopropyl or C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of acidified water (pH 2-3). Do not let the cartridge run dry.

  • Sample Loading: Load the prepared urine sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of acidified water to remove salts and polar interferences.

  • Elution: Elute the 2-MBA and internal standard with 1 mL of an appropriate solvent (e.g., for C18, use ethyl acetate; for aminopropyl, use diethyl ether with 2% formic acid).[4]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution/Derivatization: Proceed as described in Protocol 1, step 11.

Protocol 3: Derivatization for GC-MS Analysis

Derivatization is necessary to increase the volatility and thermal stability of 2-MBA for GC analysis.[7][8]

  • Ensure Dryness: The dried extract from Protocol 1 or 2 must be completely free of water.

  • Add Reagents: To the dried extract, add 50 µL of MTBSTFA and 50 µL of pyridine (or another suitable solvent like acetonitrile).

  • Incubation: Cap the vial tightly and heat at 60°C for 30-60 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Instrumental Analysis Conditions

LC-MS/MS Conditions (Example)
  • System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: ESI Negative.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-MBA and its deuterated standard (to be determined empirically).

GC-MS Conditions (Example)
  • System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.

  • Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program: Hold at 50°C for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.[6][9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized 2-MBA and its deuterated standard.

Method Performance and Quantitative Data

Method validation should be performed to demonstrate that the analytical method is fit for its intended purpose. Key parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[10] The table below summarizes typical performance data gathered from various short-chain fatty acid analysis methods.

ParameterAnalytical MethodSample MatrixTypical ValueReference
Linearity (R²) GC-FIDFecal Extract≥ 0.9998[5]
LC-MS/MSPlasma/Urine> 0.99[11]
Recovery SPE-GC-FIDFecal Extract98 - 138%[5]
SPEUrine~84%[6]
LLEUrine~77%[6]
Limit of Quantification (LOQ) GC-FIDFecal Extract0.38 - 1.21 µM[5]
SPE-GC-FIDMicrobial Sample5.7 - 11.2 µg/mL[4]
Precision (%RSD) GC-FIDFecal Extract≤ 1.30%[5]
LC-MS/MSPlasma/Urine< 15%[12]
Accuracy LC-MS/MSPlasma/Urine88.5 - 111.5%[12]
HPLCSpiked Solutions87 - 124%[13]

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Short-Chain Fatty Acid (SCFA) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantification of short-chain fatty acids (SCFAs) using High-Performance Liquid Chromatography (HPLC). The methods described are applicable to various biological matrices and are intended to guide researchers in selecting and implementing a suitable workflow for their specific needs.

Introduction

Short-chain fatty acids (SCFAs), such as acetic acid, propionic acid, and butyric acid, are volatile fatty acids with fewer than six carbon atoms. They are primarily produced by the gut microbiota through the fermentation of dietary fibers and are crucial signaling molecules involved in host physiology and pathology.[1][2][3] Accurate quantification of SCFAs in biological samples is essential for understanding their role in health and disease. HPLC offers a robust and versatile platform for SCFA analysis, with various detection methods available to suit different sensitivity and specificity requirements.[4]

Overview of HPLC-Based SCFA Quantification Methods

The choice of an HPLC method for SCFA analysis depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Due to their high polarity, low molecular weight, and lack of a strong chromophore, direct analysis of SCFAs can be challenging.[5][6] Therefore, derivatization is often employed to improve chromatographic retention and detection sensitivity.[4][5]

Commonly used HPLC methods for SCFA quantification include:

  • HPLC with Ultraviolet (UV) Detection (HPLC-UV): This method often requires derivatization of SCFAs with a UV-absorbing agent to enhance detection.[6][7] It is a cost-effective and widely accessible technique.

  • HPLC with Mass Spectrometry (MS) Detection (HPLC-MS/MS): This approach offers high sensitivity and specificity, allowing for the direct analysis of underivatized SCFAs in some cases, although derivatization can further enhance performance.[1][2][5] Tandem MS (MS/MS) provides excellent selectivity by monitoring specific precursor-to-product ion transitions.[1][2]

Experimental Protocols

This section details the experimental procedures for two common HPLC-based methods for SCFA quantification: one utilizing derivatization followed by UV detection, and another employing derivatization with detection by tandem mass spectrometry.

Protocol 1: SCFA Quantification using HPLC with UV Detection following Derivatization with 2-Nitrophenylhydrazine (B1229437) (2-NPH)

This protocol is adapted from methodologies that use 2-nitrophenylhydrazine (2-NPH) as a derivatizing agent for the analysis of SCFAs in fecal samples.[7]

1. Sample Preparation (Mouse Feces)

  • Homogenize the fecal sample in 50 volumes (v/w) of water.

  • Centrifuge the homogenate at 3000 x g for 10 minutes.

  • Collect the supernatant for the derivatization step.

2. Derivatization

  • In a reaction tube, mix 100 µL of the supernatant with:

    • 100 µL of internal standard (e.g., 0.5 mM 2-ethylbutyric acid in ethanol).

    • 200 µL of 20 mM 2-NPH·HCl in water.

    • 400 µL of 0.25 M 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC·HCl) in ethanol, mixed with an equal volume of 3% (v/v) pyridine (B92270) in ethanol.

  • Heat the mixture at 60°C for 20 minutes.

  • Add 100 µL of 15% (w/v) potassium hydroxide (B78521) and heat again at 60°C for 15 minutes.

3. Extraction

  • Add 4 mL of a mixture of 1/30 M phosphate (B84403) buffer (pH 6.4) and 0.5 M hydrochloric acid (3.8:0.4 v/v).

  • Extract the SCFA derivatives twice with 4 mL of diethyl ether.

  • Evaporate the combined diethyl ether layers to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the residue in 200 µL of methanol.

4. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: TSK-gel ODS-80TS column (250 × 4.6 mm, i.d.) or a similar reversed-phase C18 or C8 column.[7]

  • Column Temperature: 40°C.[7]

  • Mobile Phase:

    • A: Water, pH adjusted to 2.5 with 1 M phosphoric acid.

    • B: Acetonitrile.

  • Gradient Elution:

    • Start with 22% B, increase linearly to 40% B over 45 minutes.

    • Increase to 80% B for 5 minutes.

    • Return to 22% B to re-equilibrate for 10 minutes.

  • Flow Rate: 1 mL/min.[7]

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 400 nm.[7]

5. Quantification

  • Construct calibration curves for each SCFA using the peak-area ratio of the SCFA to the internal standard versus the concentration.

  • The linear range for most SCFAs is typically 1–100 nmol/100 µL, and for highly abundant acetic acid, it can be extended to 1–400 nmol/100 µL.[7]

Workflow for HPLC-UV Analysis of SCFAs

cluster_prep Sample Preparation cluster_deriv Derivatization & Extraction cluster_analysis Analysis Homogenization Fecal Sample Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Derivatization Derivatization with 2-NPH Supernatant->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution in Methanol Evaporation->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (400 nm) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for SCFA analysis using HPLC-UV with 2-NPH derivatization.

Protocol 2: SCFA Quantification using HPLC-MS/MS following Derivatization with 3-Nitrophenylhydrazine (B1228671) (3-NPH)

This protocol is based on a sensitive method for quantifying SCFAs in microbial culture supernatants.[1][2]

1. Sample Preparation (Microbial Supernatant)

  • Use 200 µL of microbial supernatant.

  • Add 10 µL of a 10 µg/mL internal standard mixture (e.g., ¹³C₂-acetic acid and ¹³C₂-propionic acid).

  • Mix and equilibrate at room temperature for 5 minutes.

  • Add 20 µL of 37% w/w HCl, mix for 15 seconds.

  • Perform liquid-liquid extraction with 1 mL of diethyl ether by shaking for 20 minutes.

  • Centrifuge for 5 minutes at 1,230 rcf and transfer the organic phase to a new tube.

  • Add 100 µL of 1 M NaOH, shake for 20 minutes, and centrifuge.

  • Remove the organic phase and acidify the aqueous phase with 10 µL of 37% HCl to a pH of 4-7.

2. Derivatization

  • To 50 µL of the prepared sample, add 50 µL of HPLC-MS grade water.

  • Add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) hydrochloride.

  • Add 50 µL of 120 mM N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride.

  • Incubate at 40°C for 30 minutes with constant shaking.

  • Quench the reaction by adding 200 µL of 0.1% formic acid.

3. HPLC-MS/MS Analysis

  • HPLC System: An HPLC system coupled to a tandem mass spectrometer.

  • Column: Gemini C18 column (110 Å, 2 x 50 mm, 3 µm particle size) with a C18 guard cartridge.[1][2]

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0.0–0.3 min: 10% B

    • 2.5–3.5 min: 20% B

    • 3.6–4.5 min: 90% B

    • 4.6–5.5 min: 10% B

  • Flow Rate: 500 µL/min.[1][2]

  • Injection Volume: 5 µL.[1][2]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically negative mode for 3-NPH derivatives, though positive mode has also been reported.[5]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for each SCFA derivative and internal standard.

4. Quantification

  • Prepare calibration curves by serial dilution of stock standard solutions. For example, concentrations ranging from 1.95 to 1000 ng/mL for acetic acid and 0.39 to 200 ng/mL for propionic and butyric acids.[1]

  • Quantify SCFAs based on the peak area ratios of the analytes to their corresponding isotopically labeled internal standards.

Workflow for HPLC-MS/MS Analysis of SCFAs

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Microbial Supernatant IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction pH_Adjust pH Adjustment Extraction->pH_Adjust Derivatization Derivatization with 3-NPH/EDC pH_Adjust->Derivatization Quenching Reaction Quenching Derivatization->Quenching Injection HPLC-MS/MS Injection Quenching->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: Workflow for SCFA analysis using HPLC-MS/MS with 3-NPH derivatization.

Quantitative Data Summary

The following tables summarize the quantitative performance of various HPLC methods for SCFA analysis.

Table 1: HPLC-UV Methods for SCFA Quantification

ParameterMethod 1 (De Baere et al., adapted)[6]Method 2 (Torres et al.)[8]
Analytes Acetic, Propionic, Butyric, Lactic AcidAcetic, Propionic, Butyric Acid
Matrix Bacterial Culture SupernatantsChicken Feces
Sample Prep Liquid-Liquid Back ExtractionSolid-Phase Extraction (SPE)
Column Hypersil Gold aQLuna Omega C18
Detection UV at 210 nmDAD at 210 nm
LOD 0.13 - 0.33 mM0.14 mg/mL (for all)
LOQ 0.5 - 1.0 mM0.43 - 0.45 mg/mL
Linearity (R²) 0.9951 - 0.99930.9966 - 0.9987
Accuracy (%) Within specified ranges76.05 - 95.60

Table 2: HPLC-MS/MS Methods for SCFA Quantification

ParameterMethod 1 (Gagliano et al.)[1][2]Method 2 (Han et al., adapted)[5]
Analytes Acetic, Propionic, Butyric Acid10 SCFAs
Matrix Microbial Culture SupernatantsHuman Feces
Derivatization 3-Nitrophenylhydrazine (3-NPH)¹²C/¹³C-3-Nitrophenylhydrazine
Column Gemini C18C18
Detection ESI-MS/MSESI-MS/MS (negative mode)
LOD Not explicitly stated, but high sensitivitySub-fmol level
LOQ Not explicitly stated, but high sensitivityNot explicitly stated
Linearity (R²) ≥ 0.9997Not explicitly stated
Accuracy (%) 85 - 11593.1 - 108.7
Precision (RSD%) Not explicitly stated< 8.8 (intra- and inter-day)

Concluding Remarks

The selection of an appropriate HPLC method for SCFA quantification is critical for obtaining reliable and accurate data. Derivatization-based HPLC-UV methods offer a robust and accessible approach for samples with relatively high SCFA concentrations.[6][7] For studies requiring higher sensitivity and specificity, particularly with complex biological matrices, HPLC-MS/MS methods are superior.[1][2][5] The protocols and data presented here provide a comprehensive guide for researchers to establish and validate SCFA quantification workflows in their laboratories. Careful optimization of sample preparation and chromatographic conditions is paramount for successful analysis.[4]

References

Mass Spectrometry Techniques for Analyzing Deuterated Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of deuterated compounds using mass spectrometry. It is intended to be a valuable resource for researchers, scientists, and drug development professionals working in areas such as pharmacokinetics, drug metabolism, and structural biology.

Introduction to Deuterated Compounds in Drug Development

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), has emerged as a significant strategy in drug discovery and development. This subtle modification can profoundly influence a drug's metabolic fate, often leading to an improved pharmacokinetic profile. The increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions, particularly those mediated by cytochrome P450 enzymes, leading to reduced metabolic clearance and a longer half-life of the drug in the body. Consequently, this may allow for lower or less frequent dosing, potentially improving patient compliance and reducing side effects.[1][2][3]

Mass spectrometry is an indispensable tool for the quantitative and qualitative analysis of deuterated compounds. Its high sensitivity and specificity enable the precise measurement of these compounds and their metabolites in complex biological matrices, as well as the characterization of their structural properties.

Application Note 1: Quantitative Bioanalysis of Deuterated Drugs using LC-MS/MS

Isotope Dilution Mass Spectrometry (IDMS) using deuterated internal standards is the gold standard for accurate and precise quantification of drugs in biological samples.[4][5] This approach is crucial for pharmacokinetic (PK) and drug metabolism and pharmacokinetics (DMPK) studies.[5]

Principle

A known amount of a deuterated version of the analyte is added to the sample as an internal standard (IS). Since the deuterated IS is chemically almost identical to the analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement.[4][6] Any loss of analyte during sample preparation will be mirrored by a proportional loss of the deuterated IS. By measuring the ratio of the analyte to the IS, accurate quantification can be achieved.[4]

Featured Application: Comparative Pharmacokinetics of Deutetrabenazine

Deutetrabenazine is the first deuterated drug approved by the FDA and is used to treat chorea associated with Huntington's disease and tardive dyskinesia.[7] It is a deuterated analog of tetrabenazine (B1681281). The deuteration at key metabolic sites leads to a significantly improved pharmacokinetic profile.[7][8]

The following table summarizes the key pharmacokinetic parameters of the active metabolites of deutetrabenazine and tetrabenazine in healthy volunteers.

Parameterα-HTBZ (from 15 mg Deutetrabenazine, fasted)β-HTBZ (from 15 mg Deutetrabenazine, fasted)Total (α+β)-HTBZ (from 15 mg Deutetrabenazine, fasted)Total (α+β)-HTBZ (from 25 mg Tetrabenazine, fasted)
Cmax (ng/mL) 25.14.829.965.6
AUCinf (ng·h/mL) 321114435398
t½ (h) 9.817.710.15.4

Data sourced from reference[1]. Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; t½: Elimination half-life.

Experimental Protocol: Quantification of Deutetrabenazine and its Metabolites in Human Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of deutetrabenazine and its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ).

  • To 200 µL of human plasma, add the deuterated internal standards.

  • Condition the SPE cartridges with methanol followed by water.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge with water to remove interfering substances.

  • Elute the analytes with methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[9]

  • Liquid Chromatography:

    • HPLC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., Gemini-NX C18).[1]

    • Mobile Phase: A gradient of acetonitrile and 100 mM ammonium acetate (pH 8.0).[1]

    • Flow Rate: 0.8 mL/min.[9]

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex API 4000).[1]

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for each analyte and internal standard need to be optimized.

  • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of the analytes in the plasma samples by interpolating their peak area ratios from the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add Deuterated Internal Standard plasma->add_is spe Solid-Phase Extraction add_is->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc Inject ms MS/MS Detection lc->ms data Data Processing ms->data

Workflow for quantitative bioanalysis of deuterated drugs.

Application Note 2: Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Probing Protein Dynamics

HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions.[10][11] It relies on the principle that the exchange rate of backbone amide hydrogens with deuterium from a solvent (D₂O) is dependent on their solvent accessibility and involvement in hydrogen bonding.[11]

Principle

When a protein is incubated in a D₂O buffer, its labile hydrogens, primarily the backbone amide hydrogens, will exchange with deuterium. Regions of the protein that are flexible and solvent-exposed will exchange rapidly, while those that are part of a stable secondary structure (like α-helices and β-sheets) or are buried within the protein core will exchange more slowly. By measuring the rate and extent of deuterium uptake over time, one can map the protein's conformational dynamics.[10][11]

Featured Application: Studying Protein-Small Molecule Interactions

HDX-MS can be used to identify the binding site of a small molecule on a protein and to characterize the conformational changes induced upon binding. By comparing the deuterium uptake of a protein in its apo (unbound) and ligand-bound states, regions with altered exchange rates can be identified. A decrease in deuterium uptake in the presence of the ligand suggests that this region is either directly involved in binding or becomes more structured upon binding.

Experimental Protocol: Bottom-Up HDX-MS

This protocol outlines a general "bottom-up" continuous-labeling HDX-MS experiment.[10][11]

  • Highly pure protein of interest.

  • D₂O (99.9% isotopic purity).

  • Quench buffer (e.g., phosphate (B84403) buffer with guanidine (B92328) hydrochloride and TCEP, pH 2.5).[12]

  • Digestion enzyme (e.g., immobilized pepsin).

  • LC-MS grade solvents (water, acetonitrile, formic acid).

  • Prepare the protein in its native buffer.

  • Initiate the exchange reaction by diluting the protein solution with a D₂O-based buffer (typically a 10- to 20-fold dilution).

  • Incubate the reaction mixture for various time points (e.g., 10s, 1min, 10min, 1h, 4h).

  • At each time point, quench the exchange reaction by adding the cold quench buffer. This rapidly lowers the pH to ~2.5 and the temperature to ~0°C, which significantly slows down the back-exchange of deuterium to hydrogen.[12]

  • Immediately inject the quenched sample into an LC system where it flows through an in-line protease column (e.g., pepsin) for rapid digestion into peptides. The entire fluidics system is maintained at a low temperature to minimize back-exchange.[11]

  • The resulting peptides are trapped and desalted on a trap column.

  • The peptides are then separated on a C18 analytical column using a gradient of acetonitrile with 0.1% formic acid.

  • The eluting peptides are analyzed by a high-resolution mass spectrometer to measure their mass-to-charge ratio.

  • An undeuterated control sample is analyzed by MS/MS to identify the peptide sequences.

  • The deuterium uptake for each peptide at each time point is determined by calculating the centroid of its isotopic distribution in the mass spectrum.

  • The deuterium uptake data is then plotted and can be mapped onto the protein's structure to visualize the dynamic changes.[13]

G protein Protein Sample d2o D₂O Labeling (Time Course) protein->d2o quench Quench Reaction (Low pH and Temp) d2o->quench digest Online Pepsin Digestion quench->digest lc_sep Peptide Separation (UPLC) digest->lc_sep ms_detect Mass Measurement (HR-MS) lc_sep->ms_detect data_analysis Data Analysis (Deuterium Uptake) ms_detect->data_analysis

Workflow for a bottom-up HDX-MS experiment.

Challenges and Best Practices in Analyzing Deuterated Compounds

While powerful, the analysis of deuterated compounds by mass spectrometry has its challenges. Adhering to best practices is crucial for obtaining high-quality, reliable data.

  • Isotopic Purity of Standards: The deuterated internal standard should have high isotopic purity (typically >98%) to minimize its contribution to the analyte's signal.[5]

  • Position of Deuterium Labeling: Deuterium atoms should be placed at metabolically stable positions on the molecule to prevent in vivo H/D exchange.[14]

  • Chromatographic Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure they experience the same matrix effects. However, a slight chromatographic shift (the "isotope effect") can sometimes occur, which needs to be managed.[14]

  • H/D Back-Exchange: In HDX-MS, minimizing the back-exchange of deuterium to hydrogen during the analysis is critical. This is achieved by maintaining low pH and temperature throughout the sample processing and analysis.[11][12]

  • Matrix Effects: Ion suppression or enhancement from components in the biological matrix can affect the accuracy of quantification. The use of a co-eluting deuterated internal standard is the most effective way to compensate for these effects.[6]

References

Troubleshooting & Optimization

Troubleshooting peak splitting for DL-2-Methyl-d3-butyric acid in GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis

Welcome to the technical support center. This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak splitting issues during the GC-MS analysis of DL-2-Methyl-d3-butyric acid.

Frequently Asked Questions (FAQs)

Initial Diagnosis

Q1: What are the primary reasons for observing a split peak for this compound?

Peak splitting for a single analyte can stem from several factors throughout the gas chromatography system. The causes can be broadly categorized into four areas:

  • Inlet and Injection Issues: Problems occurring during the introduction of the sample onto the column are a frequent cause. This includes improper column installation, a contaminated or active inlet liner, or incorrect injection parameters.[1][2]

  • Column Problems: The analytical column itself can be the source of splitting. This may involve a poor cut at the column inlet, contamination of the stationary phase, or physical damage to the column.[3][4]

  • Chromatographic Method Parameters: Sub-optimal method settings, particularly in splitless injection mode, can lead to poor peak shape. The relationship between the initial oven temperature and the boiling point of the sample solvent is critical for proper peak focusing.[1][3]

  • Analyte-Specific Issues: The chemical properties of this compound itself can contribute to peak shape problems. As a racemic mixture ("DL"), it consists of two enantiomers. If an inappropriate (or unknowingly chiral) column is used, partial or full separation of these enantiomers can occur, appearing as a split or broadened peak. Additionally, as a polar carboxylic acid, it is prone to interacting with active sites in the system if not properly derivatized.[5][6]

Q2: How can I systematically troubleshoot the peak splitting issue?

A systematic approach is crucial to efficiently identify the root cause of peak splitting. Start by evaluating the simplest potential problems before moving to more complex and time-consuming solutions. The logical workflow below outlines a recommended troubleshooting sequence. Begin by injecting a known standard to confirm the issue is with the system or method and not the specific sample matrix.

G start Peak Splitting Observed for This compound check_scope Are all peaks splitting or just the analyte? start->check_scope all_peaks Problem is likely at or before the column (e.g., blocked frit, void at column head) check_scope->all_peaks All Peaks single_peak Problem is likely specific to the analyte or its interaction with the system. check_scope->single_peak Single Peak check_inlet Step 1: Inspect Inlet System all_peaks->check_inlet single_peak->check_inlet inlet_actions Actions: - Replace Septum & Liner - Check for liner contamination (glass wool) - Confirm proper column installation (height, cut) check_inlet->inlet_actions test_run1 Perform Test Injection inlet_actions->test_run1 resolved1 Issue Resolved test_run1->resolved1 Fixed not_resolved1 Issue Persists test_run1->not_resolved1 Not Fixed check_column Step 2: Inspect Column not_resolved1->check_column column_actions Actions: - Trim 10-20 cm from column inlet - Ensure a clean, 90-degree cut check_column->column_actions test_run2 Perform Test Injection column_actions->test_run2 resolved2 Issue Resolved test_run2->resolved2 Fixed not_resolved2 Issue Persists test_run2->not_resolved2 Not Fixed check_method Step 3: Review Method Parameters not_resolved2->check_method method_actions Actions: - Ensure initial oven temp is 20°C below solvent b.p. - Check for solvent/stationary phase polarity mismatch - Consider if sample is overloaded check_method->method_actions check_analyte Step 4: Consider Analyte Chemistry method_actions->check_analyte analyte_actions Actions: - Confirm if derivatization is complete/required - Verify column is not chiral, causing enantiomer separation check_analyte->analyte_actions

Caption: A step-by-step workflow for troubleshooting peak splitting.

Troubleshooting Guides

The diagram below illustrates the potential root causes of peak splitting, categorized by the area of the GC-MS system where the problem is likely to occur.

G center Potential Causes of Peak Splitting inlet Inlet/Injection center->inlet column Column center->column method Method Parameters center->method analyte Analyte Chemistry center->analyte inlet1 Improper Column Installation (wrong height) inlet->inlet1 inlet2 Contaminated/Active Liner inlet->inlet2 inlet3 Faulty Injection Technique inlet->inlet3 column1 Poor Column Cut column->column1 column2 Contaminated Stationary Phase column->column2 column3 Column Overload column->column3 method1 Solvent Mismatch (polarity vs. stationary phase) method->method1 method2 Incorrect Initial Oven Temp (poor focusing) method->method2 analyte1 Incomplete Derivatization analyte->analyte1 analyte2 Enantiomeric Separation (on a chiral phase) analyte->analyte2

Caption: Categorization of common causes for peak splitting in GC-MS.

Q3: What specific issues in the GC inlet can lead to peak splitting?

The inlet is where the sample is vaporized and transferred to the column, making it a critical point for ensuring good chromatography. Several common issues in the inlet can cause peak splitting.

Potential Inlet IssueDescriptionRecommended Solution
Improper Column Installation If the column is positioned too high or too low in the inlet, it can cause turbulent flow and inefficient sample transfer, leading to split or tailing peaks.[1]Re-install the column according to the manufacturer's specified height for your instrument. Ensure the column cut is clean and square.
Contaminated or Active Liner Non-volatile matrix components can build up in the liner. Active sites (exposed silica) on the liner or glass wool can interact with polar analytes like carboxylic acids.[2]Replace the inlet liner. Using a deactivated liner is highly recommended for analyzing polar compounds.
Solvent/Analyte Mismatch In splitless injection, if the sample solvent does not match the polarity of the stationary phase, the sample may not condense properly at the head of the column, causing splitting.[1][3]Choose a solvent that is compatible with your column's stationary phase. For example, avoid injecting a hexane (B92381) solution onto a highly polar WAX column.
Incorrect Injection Volume Injecting too large a sample volume can overload the liner's capacity, leading to backflash and poor peak shape.Reduce the injection volume or use a liner with a larger internal volume. Confirm the correct syringe size is installed in the autosampler.[1]

Q4: Could my issue be related to the analyte, this compound, itself?

Yes, the chemical nature of your analyte is a critical consideration. Short-chain fatty acids (SCFAs) like 2-methylbutyric acid present specific challenges.

  • Polarity and Activity: As a carboxylic acid, this molecule is polar and contains an active hydrogen. Without derivatization, it can adsorb to active sites in the inlet or column, leading to peak tailing or splitting.[5][7] Derivatization, such as silylation (e.g., with MSTFA) or esterification, is a crucial step to increase volatility and reduce unwanted interactions.[6][8][9] This process replaces the active hydrogen on the carboxylic acid group with a non-polar group.

  • Enantiomers: The "DL" designation signifies that the compound is a racemic mixture of two enantiomers (D and L, or R and S). While these will co-elute on a standard, achiral GC column, the use of a chiral column will separate them into two distinct peaks. If you are unknowingly using a column with chiral properties, or if your column has become contaminated in a way that creates chiral active sites, you may see partial or complete separation that looks like peak splitting.

Q5: How do I optimize my GC method parameters to prevent peak splitting?

Method parameters, especially for splitless injections, are vital for achieving sharp, symmetrical peaks. The goal is to focus the analytes into a tight band at the head of the column.

ParameterProblematic SettingRecommended Adjustment
Initial Oven Temperature Too high relative to the solvent boiling point. This prevents the "solvent focusing" effect, where the solvent condenses on the column, trapping the analytes in a narrow band.[1][3]Set the initial oven temperature at least 20°C below the boiling point of your sample solvent.
Sample Concentration Too high. Injecting too much analyte mass can saturate the stationary phase at the front of the column, causing column overload and peak fronting or splitting.[3][10]Dilute your sample and re-inject. If the peak shape improves, the original problem was column overload.
Stationary Phase Polarity Mismatch with the solvent. A non-polar solvent like hexane will not wet a polar stationary phase (e.g., WAX) effectively, leading to poor analyte focusing.[1]Ensure the polarity of your solvent and stationary phase are compatible.

Experimental Protocols

Protocol: Inlet Maintenance and Column Re-installation

This protocol describes the fundamental steps for cleaning the inlet and properly re-installing a capillary column to eliminate common sources of peak splitting.

Materials:

  • New inlet septum

  • New, deactivated inlet liner appropriate for your injection type

  • Lint-free gloves

  • Column cutting wafer or tool

  • Wrenches for inlet and column fittings

  • Solvents for cleaning (e.g., methanol, hexane)

Procedure:

  • System Cooldown: Cool down the GC oven and inlet to room temperature. Turn off detector gases if necessary.

  • Wear Gloves: To prevent contamination, wear lint-free gloves for all subsequent steps.

  • Column Removal: Carefully loosen the column nut at the inlet and gently pull the column out.

  • Inlet Disassembly:

    • Unscrew the retaining nut at the top of the inlet.

    • Remove the old septum.

    • Carefully remove the inlet liner using forceps. Note its orientation and the position of any glass wool.

  • Inlet Inspection and Cleaning (Optional): While the liner is removed, inspect the inside of the inlet for any visible residue. If necessary, clean the metal surfaces with a lint-free swab lightly dampened with methanol. Allow it to dry completely.

  • Column Trimming:

    • Holding the column firmly, score it with a ceramic cutting wafer at a 90-degree angle.

    • Gently flex the column to snap it cleanly at the score.

    • Inspect the cut with a magnifying glass to ensure it is perfectly flat and free of burrs or jagged edges.[1] A poor cut is a primary cause of peak shape issues.

  • Installation of New Consumables:

    • Place a new O-ring (if used) on the new, deactivated liner.

    • Insert the liner into the inlet in the correct orientation.

    • Place a new septum on top of the inlet and secure it with the retaining nut. Do not overtighten.

  • Column Installation:

    • Slide a new nut and ferrule onto the freshly cut end of the column.

    • Consult your GC manufacturer's instructions for the correct column insertion depth. This is a critical parameter.

    • Insert the column into the inlet to the specified depth and hand-tighten the nut.

    • Using a wrench, tighten the nut an additional quarter-turn. Do not overtighten, as this can crush the column or damage the ferrule.

  • System Check and Conditioning:

    • Restore carrier gas flow and check for leaks at the inlet fitting using an electronic leak detector.

    • Heat the oven and inlet to your method conditions. It is good practice to condition the column by holding it at a high temperature (below its maximum limit) for 15-30 minutes to remove any contaminants.

  • Test Injection: Inject a standard of your analyte to confirm that the peak splitting issue has been resolved.

References

Matrix effects in the analysis of 2-methylbutyric acid with deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding matrix effects in the analysis of 2-methylbutyric acid using deuterated internal standards. It is intended for researchers, scientists, and drug development professionals working with bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of 2-methylbutyric acid?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] In the context of 2-methylbutyric acid analysis, components from biological samples like plasma, urine, or tissue homogenates can either suppress or enhance its signal during LC-MS/MS analysis.[2][3] This can lead to inaccurate and imprecise quantification.[3] Common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[2]

Q2: Why is a deuterated internal standard recommended for the analysis of 2-methylbutyric acid?

A2: A deuterated internal standard, such as d-2-methylbutyric acid, is the gold standard for compensating for matrix effects. Because it is structurally and chemically very similar to the analyte, it co-elutes and experiences similar ionization suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, variations caused by matrix effects can be effectively normalized, leading to more accurate and reliable results.

Q3: Can I use a different short-chain fatty acid as an internal standard instead of a deuterated one?

A3: While using a structural analog as an internal standard is possible, it is not ideal. Different short-chain fatty acids will have different retention times and may be affected differently by the sample matrix. A stable isotope-labeled internal standard, such as a deuterated version of 2-methylbutyric acid, is the most effective choice because it behaves nearly identically to the analyte during sample preparation and analysis.

Q4: What are the common biological matrices where matrix effects are observed for 2-methylbutyric acid?

A4: Matrix effects can be significant in various biological matrices. For 2-methylbutyric acid and other short-chain fatty acids, these effects are commonly encountered in plasma, serum, urine, feces, and tissue homogenates.[4][5][6] The complexity and variability of these matrices contribute to the challenge of accurate quantification.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor reproducibility of results Inconsistent matrix effects between samples.- Ensure consistent sample preparation: Use a validated and standardized protocol for all samples to minimize variability in the matrix composition.- Use a deuterated internal standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.
Low signal intensity (ion suppression) Co-eluting matrix components are suppressing the ionization of 2-methylbutyric acid.[7][8]- Optimize chromatographic separation: Modify the LC gradient, column chemistry, or mobile phase to separate the analyte from interfering matrix components.- Improve sample cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4]- Dilute the sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thus the ion suppression.
High signal intensity (ion enhancement) Co-eluting matrix components are enhancing the ionization of 2-methylbutyric acid.- Optimize chromatographic separation: As with ion suppression, separating the analyte from the enhancing components is key.- Evaluate the internal standard response: A deuterated internal standard should also show enhancement, and the analyte/IS ratio should remain consistent.
Inconsistent internal standard response The deuterated standard is not adequately compensating for matrix effects, possibly due to chromatographic separation from the analyte.- Check for chromatographic shifts: Deuterated standards can sometimes elute slightly earlier or later than the native analyte. Ensure that the integration windows for both peaks are appropriate. In some cases, a slight chromatographic separation can lead to differential matrix effects.[9]- Verify internal standard concentration and stability: Ensure the internal standard is added at a consistent concentration and is stable throughout the sample preparation and analysis process.
Method fails validation for matrix effect The chosen analytical method is not robust enough to handle the matrix variability.- Perform a thorough matrix effect evaluation: Systematically assess the matrix effect using the post-extraction spike method with multiple sources of the biological matrix.- Re-optimize the entire method: This may include sample preparation, chromatography, and mass spectrometer source conditions.

Data Presentation

Table 1: Illustrative Matrix Effect Data for 2-Methylbutyric Acid in Human Plasma

AnalyteMatrixConcentration (µM)Response without IS (counts)Response with Deuterated IS (Analyte/IS Ratio)Matrix Effect (%)
2-Methylbutyric AcidNeatsolution10500,0001.00N/A
2-Methylbutyric AcidPlasma Lot 110350,0001.02-30%
2-Methylbutyric AcidPlasma Lot 210250,0000.99-50%
2-Methylbutyric AcidPlasma Lot 310450,0001.01-10%

This table illustrates how a deuterated internal standard can normalize the signal despite significant ion suppression (negative matrix effect) in different plasma lots.

Table 2: Illustrative Recovery and Precision Data

ParameterWithout Deuterated ISWith Deuterated ISAcceptance Criteria
Recovery (%)
Plasma75.298.585-115%
Urine82.1101.285-115%
Precision (%CV)
Intra-day (Plasma)18.54.2<15%
Inter-day (Plasma)22.36.8<15%

This table demonstrates the improvement in recovery and precision when a deuterated internal standard is used.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method

This protocol is designed to quantitatively assess the matrix effect on the analysis of 2-methylbutyric acid.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike 2-methylbutyric acid and its deuterated internal standard into the initial mobile phase or a suitable solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) using the established sample preparation method. Spike 2-methylbutyric acid and its deuterated internal standard into the final extracted sample.

    • Set C (Pre-Extraction Spike): Spike 2-methylbutyric acid and its deuterated internal standard into the blank biological matrix before the extraction process.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set B) / (Analyte/IS Peak Area Ratio in Set A)

    • An IS-Normalized MF close to 1 indicates that the deuterated standard effectively compensates for the matrix effect.

Mandatory Visualization

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation A Set A: Neat Standard (Analyte + IS in Solvent) LCMS Analyze all sets A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS, then Extract) C->LCMS Calc_MF Calculate Matrix Factor (B vs A) LCMS->Calc_MF Calc_ISMF Calculate IS-Normalized Matrix Factor LCMS->Calc_ISMF Calc_RE Calculate Recovery (C vs B) LCMS->Calc_RE Result_ME Conclusion on Ion Suppression/ Enhancement Calc_MF->Result_ME Result_IS Conclusion on IS Effectiveness Calc_ISMF->Result_IS Result_RE Conclusion on Extraction Efficiency Calc_RE->Result_RE

Caption: Workflow for evaluating matrix effects.

Deuterated_Standard_Principle cluster_process Analytical Process cluster_result Quantification Analyte 2-Methylbutyric Acid Sample_Prep Sample Preparation (e.g., Protein Precipitation) Analyte->Sample_Prep Deuterated_IS d-2-Methylbutyric Acid (IS) Deuterated_IS->Sample_Prep Matrix_Components Interfering Components (e.g., Phospholipids) Matrix_Components->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation MS_Ionization MS Ionization (ESI) LC_Separation->MS_Ionization Ratio Calculate Ratio: Signal(Analyte) / Signal(IS) MS_Ionization->Ratio Both affected by matrix effects similarly Final_Conc Accurate Concentration Ratio->Final_Conc

Caption: Principle of using a deuterated internal standard.

References

Technical Support Center: Deuterated Internal Standards in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a deuterated internal standard (d-IS) in LC-MS based metabolomics?

A deuterated internal standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by deuterium (B1214612). Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the d-IS is chemically almost identical to the analyte, it is affected similarly by sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the d-IS to all samples, calibration standards, and quality control samples, the ratio of the analyte's response to the d-IS's response is used for quantification, which leads to more accurate and precise results.[1]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should have high chemical and isotopic purity.[1]

CharacteristicRecommendationRationale
Chemical Purity >99%[1]Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1]
Isotopic Enrichment ≥98%[1]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1]
Number of Deuterium Atoms 2 to 10[1][2]A sufficient number of deuterium atoms ensures the mass-to-charge ratio (m/z) of the d-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing interference.[1][2] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1]
Label Position Stable, non-exchangeable positions (e.g., on a carbon atom not adjacent to a heteroatom)[1][3]Placing deuterium on chemically stable parts of the molecule prevents it from exchanging with hydrogen atoms from the sample matrix or solvents, a phenomenon known as back-exchange.[3][4][5]
Q3: What is isotopic exchange (or back-exchange) and why is it a problem?

Isotopic exchange is a chemical reaction where a deuterium atom on a labeled standard is replaced by a hydrogen atom from its surroundings, such as the sample matrix or mobile phase.[5] This "back-exchange" is undesirable because it alters the isotopic composition of the internal standard.[5] The loss of deuterium can lead to inaccurate quantification.[5] In a worst-case scenario, the deuterated standard can convert back to the unlabeled analyte, creating a "false positive" and artificially inflating the measured concentration of the target compound.[5]

Q4: Which chemical groups are most prone to isotopic exchange?

The stability of a deuterium label is highly dependent on its position within the molecule. Hydrogens attached to heteroatoms are generally more labile and prone to exchange. The susceptibility to exchange is also heavily influenced by pH.[4]

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions[4]
Amines (-NH2, -NHR)Highly LabileNeutral, acidic, or basic conditions[4]
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions[4]
Amides (-CONH-)LabileAcid or base-catalyzed[4]
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[4]
Q5: What is the "deuterium isotope effect" and how can it affect my results?

The deuterium isotope effect refers to the change in the chemical and physical properties of a molecule due to the mass difference between hydrogen and deuterium.[5] This can cause deuterated standards to have slightly different chromatographic retention times compared to their unlabeled counterparts, often eluting slightly earlier in reversed-phase chromatography.[5][6][7] This chromatographic separation can lead to the analyte and the internal standard experiencing different levels of ion suppression from the matrix, potentially compromising accuracy.[5][6][8]

Q6: Are there alternatives to deuterated internal standards that are less problematic?

Yes. While deuterated standards are common due to their relatively lower cost of synthesis, other stable isotope-labeled standards offer greater stability.[4] The most common alternatives are:

  • ¹³C-labeled internal standards: These are generally considered the gold standard as the carbon-13 isotopes are not susceptible to exchange.[9][10] They also tend to co-elute more closely with the analyte.[6]

  • ¹⁵N-labeled internal standards: Similar to ¹³C-labeled standards, these are not prone to exchange and offer a stable alternative.[6][10]

Troubleshooting Guides

Issue 1: Poor Precision and Inaccurate Quantification

Symptoms:

  • High coefficient of variation (%CV) in quality control (QC) samples.

  • Inaccurate measurement of sample concentrations.

  • Inconsistent analyte to internal standard response ratio.[2]

Troubleshooting Workflow:

Start Start: Poor Precision/Accuracy Check_Coelution Verify Analyte/IS Co-elution Start->Check_Coelution Coelution_Good Co-elution OK? Check_Coelution->Coelution_Good Adjust_Chroma Adjust Chromatography (e.g., gradient, mobile phase) Coelution_Good->Adjust_Chroma No Check_Exchange Assess for Isotopic Exchange Coelution_Good->Check_Exchange Yes Adjust_Chroma->Check_Coelution End_Resolved End: Issue Resolved Adjust_Chroma->End_Resolved If resolved Exchange_Present Exchange Occurring? Check_Exchange->Exchange_Present Modify_pH Modify Sample/Solvent pH (Avoid strong acid/base) Exchange_Present->Modify_pH Yes Check_Purity Assess Isotopic Purity of IS Exchange_Present->Check_Purity No Modify_pH->Check_Exchange Modify_pH->End_Resolved If resolved Purity_Issue Purity Below Spec? Check_Purity->Purity_Issue New_IS_Lot Source New Lot of IS Purity_Issue->New_IS_Lot Yes Consider_Alternative Consider ¹³C or ¹⁵N IS Purity_Issue->Consider_Alternative No/Persistent New_IS_Lot->Check_Purity New_IS_Lot->End_Resolved If resolved Consider_Alternative->End_Resolved

Caption: Troubleshooting workflow for poor precision and accuracy.

Issue 2: Suspected Isotopic Exchange (Back-Exchange)

Symptoms:

  • A steady decrease in the peak area of the internal standard over time in the autosampler.[5]

  • Appearance of peaks in the mass spectrum corresponding to the internal standard with fewer deuterium atoms (e.g., M+n-1, M+n-2).[5]

  • Poor reproducibility of results.[5]

  • Artificially high analyte concentrations.[5]

Experimental Protocol: Assessing Deuterated Internal Standard Stability

Objective: To assess the stability of a deuterated internal standard against back-exchange in various solutions.

Methodology:

  • Prepare Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.

    • Solution B: The deuterated internal standard only in the initial mobile phase.

    • Solution C: The deuterated internal standard in a representative sample matrix.

  • Initial Analysis: Inject all solutions at the beginning of your analytical run (t=0) and record the peak areas and mass spectra.

  • Incubation: Store aliquots of all solutions under the same conditions as your samples in the autosampler.

  • Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A, monitor the ratio of the analyte to the internal standard. A significant change over time suggests instability.

    • In Solutions B and C, monitor the peak area of the primary deuterated isotopologue. A decrease of more than 15% indicates instability.[5]

    • Analyze the isotopic distribution at each time point. Calculate the ratio of the back-exchanged ions to the primary ion. A significant increase in this ratio over time confirms isotopic exchange.[5]

Start Start: Prepare Solutions (Analyte+IS, IS only, IS in Matrix) T0_Analysis t=0 Analysis (Record Peak Areas & Mass Spectra) Start->T0_Analysis Incubate Incubate in Autosampler T0_Analysis->Incubate Time_Point_Analysis Analyze at Time Points (e.g., 4, 8, 12, 24h) Incubate->Time_Point_Analysis Analyze_Ratios Analyze Analyte/IS Ratio (Solution A) Time_Point_Analysis->Analyze_Ratios Ratio_Stable Ratio Stable? Analyze_Ratios->Ratio_Stable Analyze_IS_Area Analyze IS Peak Area (Solutions B & C) Ratio_Stable->Analyze_IS_Area Yes Conclusion_Unstable Conclusion: IS is Unstable (Back-Exchange Occurring) Ratio_Stable->Conclusion_Unstable No Area_Stable Area Stable (>85%)? Analyze_IS_Area->Area_Stable Analyze_MS Analyze Isotopic Distribution (Mass Spectra) Area_Stable->Analyze_MS Yes Area_Stable->Conclusion_Unstable No MS_Stable Distribution Stable? Analyze_MS->MS_Stable Conclusion_Stable Conclusion: IS is Stable MS_Stable->Conclusion_Stable Yes MS_Stable->Conclusion_Unstable No

Caption: Experimental workflow for assessing d-IS stability.

Issue 3: Inadequate Correction for Matrix Effects

Symptoms:

  • Poor accuracy and precision, especially when analyzing different sample matrices.

  • Non-parallel dilution curves between neat standards and matrix-based standards.

Troubleshooting Steps:

  • Verify Co-elution: The most common reason for inadequate matrix effect correction is the chromatographic separation of the analyte and the deuterated internal standard (deuterium isotope effect).[6][8] Overlay the chromatograms of the analyte and the d-IS to confirm they are co-eluting as closely as possible.

  • Modify Chromatography: If separation is observed, adjust the chromatographic conditions. A shallower gradient or minor changes to the mobile phase composition can help improve co-elution.[2]

  • Post-column Infusion Experiment: To visualize regions of ion suppression or enhancement, perform a post-column infusion experiment.

    • Methodology: Use a T-junction to introduce a constant flow of a solution containing both the analyte and the d-IS into the LC flow path after the analytical column but before the mass spectrometer.[1][11] Inject a blank matrix sample. A dip in the baseline signal for your analyte and d-IS indicates a region of ion suppression.

    • Interpretation: If your analyte and d-IS elute in a region of changing ion suppression, and they are not perfectly co-eluting, they will be affected differently, leading to inaccurate correction.[8]

  • Consider a Different Internal Standard: If chromatographic adjustments cannot achieve co-elution in a region of significant matrix effects, consider a ¹³C or ¹⁵N-labeled internal standard, as these are less prone to chromatographic separation from the analyte.[6]

Start Start: Inadequate Matrix Effect Correction Check_Coelution Verify Analyte/IS Co-elution Start->Check_Coelution Coeluting Co-eluting? Check_Coelution->Coeluting Adjust_Chroma Adjust Chromatography Coeluting->Adjust_Chroma No Post_Column_Infusion Perform Post-Column Infusion Experiment Coeluting->Post_Column_Infusion Yes Adjust_Chroma->Check_Coelution Suppression_Zone Eluting in Ion Suppression Zone? Post_Column_Infusion->Suppression_Zone Consider_Alternative_IS Consider ¹³C or ¹⁵N IS Suppression_Zone->Consider_Alternative_IS Yes End_Resolved End: Issue Resolved Suppression_Zone->End_Resolved No End_Unresolved End: Alternative IS Needed Consider_Alternative_IS->End_Unresolved

Caption: Logic for troubleshooting matrix effects.

References

Technical Support Center: Troubleshooting Linearity Issues with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common linearity issues encountered when using deuterated internal standards in calibration curves for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What is a deuterated internal standard and why is it considered the "gold standard" in mass spectrometry?

A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium (B1214612), a stable isotope of hydrogen.[1][2] They are considered the "gold standard" in quantitative mass spectrometry because they are chemically almost identical to the analyte.[3][4] This similarity ensures they behave nearly identically during sample preparation, chromatography, and ionization.[1][5][6] However, due to the mass difference, the deuterated standard can be distinguished from the analyte by the mass spectrometer.[4] This allows it to serve as an internal reference to correct for variations in sample extraction, matrix effects, and instrument response, leading to improved accuracy and precision.[1][2]

Q2: What are the ideal characteristics of a deuterated internal standard?

For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[2]

CharacteristicRecommendationRationale
Chemical Purity >99%[2]Ensures no other compounds are present that could cause interfering peaks.[2]
Isotopic Enrichment ≥98%[2]Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration, especially at low levels.[2]
Number of Deuterium Atoms Typically at least three[1]A sufficient mass difference helps to prevent interference from the natural isotopic abundance of the analyte.[1]
Label Position Stable, non-exchangeable positions (e.g., on an aromatic ring)[2]Placing deuterium on chemically stable parts of the molecule prevents it from exchanging with hydrogen from the solvent or during sample processing.[2][7]

Q3: What can cause a calibration curve to be non-linear even when using a deuterated internal standard?

Non-linearity in calibration curves, even with a deuterated internal standard, can arise from several factors.[8] Common causes include detector saturation, competition for ionization in the mass spectrometer source, formation of analyte multimers (like dimers or trimers), and isotopic interference.[8][9] If the relationship between the analyte/internal standard response ratio and the analyte concentration is not linear, the quantification of unknown samples will be inaccurate.[8] A coefficient of determination (r²) greater than 0.99 is generally desired to ensure reliability.[8]

Q4: How does the concentration of the deuterated internal standard affect linearity?

The concentration of the deuterated internal standard is a critical parameter.[8]

  • Too Low: If the internal standard concentration is too low, its signal may become saturated at higher analyte concentrations, leading to a non-linear response.[8]

  • Too High: An excessively high concentration can sometimes suppress the analyte signal or contribute to detector saturation.[8]

A general guideline is to use a concentration that falls in the mid-range of your calibration curve.[8] However, some studies suggest that increasing the internal standard concentration, even to levels higher than the upper limit of quantification (ULOQ), can improve linearity by normalizing ionization suppression effects.[8][10]

Q5: Can a deuterated internal standard fail to correct for matrix effects?

Yes, this phenomenon is known as "differential matrix effects."[8][11] It occurs when the sample matrix affects the analyte and the deuterated internal standard differently.[8] A primary cause for this is a slight difference in their chromatographic retention times, which can expose them to different co-eluting matrix components as they enter the mass spectrometer.[2][12] It cannot be assumed that a deuterated internal standard will always correct for matrix effects.[2][11]

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations

Symptoms:

  • The calibration curve flattens at higher concentrations.

  • Back-calculated concentrations of the high concentration calibrants are lower than their nominal values.[8]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Detector Saturation 1. Dilute the highest concentration standards and re-analyze.[8] 2. Check the internal standard response; an extremely high concentration can also lead to saturation.[8]
Analyte and IS Competition for Ionization 1. Assess the response ratio; if the analyte and IS are competing, it may not be linear.[8] 2. Optimize the internal standard concentration; sometimes a higher concentration can improve linearity.[8]
Analyte Multimer Formation (e.g., dimers) 1. This is more likely at high concentrations in the ion source. Dilute the higher concentration standards.[8] 2. Optimize ion source parameters (e.g., temperature, gas flows) to minimize multimer formation.[8]
Isotopic Interference ("Cross-Talk") 1. At high analyte concentrations, the naturally occurring isotopes of the analyte can contribute to the signal of the deuterated standard, especially with low deuterium incorporation (e.g., D3 or less).[8][13] 2. Use a deuterated standard with a higher number of deuterium atoms to increase the mass difference.

Troubleshooting Workflow for High-End Non-Linearity

start Non-Linearity at High Concentrations check_saturation Check for Detector Saturation start->check_saturation dilute Dilute High Standards & Re-analyze check_saturation->dilute If saturated check_is_response Check IS Response check_saturation->check_is_response If not saturated end Linearity Improved dilute->end adjust_is_conc Adjust IS Concentration check_is_response->adjust_is_conc If IS response is too high optimize_source Optimize Ion Source Parameters check_is_response->optimize_source If IS response is normal adjust_is_conc->end check_crosstalk Investigate Isotopic Cross-Talk optimize_source->check_crosstalk use_higher_d_is Use IS with Higher Deuteration check_crosstalk->use_higher_d_is If cross-talk is suspected check_crosstalk->end If no cross-talk use_higher_d_is->end

Caption: Troubleshooting workflow for high-end non-linearity.

Issue 2: Poor Linearity Across the Entire Curve or at Low Concentrations

Symptoms:

  • Poor correlation coefficient (r² < 0.99).

  • Inconsistent response ratios across the calibration range.

  • Back-calculated concentrations of calibrants deviate significantly from their nominal values.[8]

Possible Causes and Solutions:

CauseTroubleshooting Steps
Differential Matrix Effects 1. Verify that the analyte and deuterated IS are co-eluting perfectly by overlaying their chromatograms.[2] Even a slight separation can lead to differential ion suppression.[2] 2. Optimize chromatography to achieve better co-elution. Modifying the column temperature or mobile phase composition can alter selectivity.[2] 3. If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.[2]
Inconsistent Spiking of Internal Standard 1. Review pipetting techniques to ensure the internal standard is added accurately and consistently across all samples, calibrators, and QCs.[8]
Internal Standard Instability 1. Perform experiments to assess the stability of the analyte and internal standard in the sample matrix and throughout the analytical process.[8] 2. Check for degradation of the internal standard during sample storage.[8]
Purity of the Internal Standard 1. The deuterated standard may contain a small amount of the unlabeled analyte, causing a positive bias, especially at low concentrations.[2][8] 2. Analyze a solution of only the internal standard to check for any signal at the analyte's mass transition.[2]
Deuterium-Hydrogen Back-Exchange 1. Incubate the deuterated IS in the sample diluent and mobile phase to check for stability.[2] 2. Ensure the position of the deuterium labels is on a chemically stable part of the molecule.[2]

Logical Relationship of IS Properties and Linearity

cluster_IS_Properties Internal Standard Properties cluster_Assay_Performance Assay Performance IS_Purity High Isotopic & Chemical Purity Matrix_Correction Accurate Matrix Effect Correction IS_Purity->Matrix_Correction IS_Stability Chemical Stability (No Back-Exchange) IS_Stability->Matrix_Correction IS_Conc Appropriate Concentration IS_Conc->Matrix_Correction Coelution Chromatographic Co-elution Coelution->Matrix_Correction Linearity Good Calibration Curve Linearity (r² > 0.99) Matrix_Correction->Linearity

Caption: Key IS properties affecting linearity.

Experimental Protocols

Protocol: Evaluation of Matrix Effects

This protocol outlines a standard procedure to assess the impact of the sample matrix on the ionization of the analyte and the deuterated internal standard.[1]

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare the analyte and internal standard in a clean solvent (e.g., mobile phase).

    • Set 2 (Post-Extraction Spike): First, extract a blank matrix. Then, add the analyte and internal standard to the final extract.

    • Set 3 (Pre-Extraction Spike): Add the analyte and internal standard to the blank matrix before the extraction process.

  • Analyze the Samples: Analyze all three sets of samples by LC-MS/MS.

  • Calculate Matrix Factor (MF) and Internal Standard Normalized MF:

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    • Calculate the MF for both the analyte and the internal standard.

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Assess the Results: The coefficient of variation (CV) of the IS-normalized matrix factor across at least six different sources of the biological matrix should be ≤15%.[3]

Protocol: Assessment of Internal Standard Stability

This protocol helps determine the stability of the deuterated internal standard under typical experimental conditions.[7]

  • Prepare Quality Control (QC) Samples: Prepare QC samples at low and high concentrations in the same biological matrix as your study samples.

  • Spike with Internal Standard: Spike these QC samples with the deuterated internal standard at the working concentration.[7]

  • Time Zero (T0) Analysis: Immediately analyze a set of freshly prepared QC samples to establish the baseline response ratio (analyte/internal standard).[7]

  • Storage and Analysis at Different Time Points: Store the remaining QC samples under the same conditions as your study samples (e.g., room temperature, 4°C, or frozen).[7]

  • Analyze Stored Samples: Analyze these samples at various time points (e.g., 4, 8, 24 hours for short-term stability; weekly or monthly for long-term stability).[7]

  • Evaluate Stability: Compare the response ratios of the stored samples to the T0 samples. A significant change may indicate instability of the internal standard or analyte.

References

GC-MS Troubleshooting Guide for Deuterated Analogs: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to troubleshooting common issues encountered during the analysis of deuterated analogs by Gas Chromatography-Mass Spectrometry (GC-MS). The following question-and-answer format directly addresses specific problems to help you maintain the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Peak Shape - Tailing Peaks for Deuterated Analog

Q: My deuterated internal standard consistently shows significant peak tailing, while the analyte peak shape is acceptable. What are the potential causes and how can I fix this?

A: Peak tailing in GC-MS for deuterated standards, while the native analyte peak is symmetrical, often points to active sites within the system that preferentially interact with the deuterated compound. This can also be caused by issues with the column or injection technique.[1][2][3]

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Active Sites in the Inlet Silanol (B1196071) groups on a contaminated or non-deactivated inlet liner can interact with the deuterated analog, causing peak tailing.[2]1. Replace the Inlet Liner: Use a new, high-quality deactivated liner.[2] 2. Clean the Injector Port: Follow the manufacturer's instructions to clean the injector port.
Column Contamination or Degradation Accumulation of non-volatile residues at the head of the column can create active sites. The stationary phase can also degrade over time, exposing active silanol groups.[2]1. Trim the Column: Cut 10-20 cm from the inlet end of the column.[4] 2. Condition the Column: Bake out the column according to the manufacturer's recommendations to remove contaminants. 3. Replace the Column: If tailing persists, the column may be irreversibly damaged and require replacement.[5]
Improper Column Installation A poor column cut or incorrect installation depth can create dead volume and cause peak distortion.[2]1. Ensure a Clean Cut: Use a ceramic wafer or diamond scribe to make a clean, 90-degree cut.[4] 2. Verify Installation Depth: Check the instrument manual for the correct column installation depth in the inlet.[4]
Inlet Temperature Too Low Insufficient inlet temperature can lead to incomplete or slow vaporization of the deuterated analog, resulting in a broad and tailing peak.Increase the inlet temperature in increments of 10-20°C, ensuring it does not exceed the column's maximum operating temperature.

Troubleshooting Workflow for Peak Tailing

start Peak Tailing Observed for Deuterated Analog check_liner Inspect and Replace Inlet Liner start->check_liner trim_column Trim 10-20cm from Column Inlet check_liner->trim_column No Improvement resolved Peak Shape Improved check_liner->resolved Improvement check_installation Verify Column Installation (Cut and Depth) trim_column->check_installation No Improvement trim_column->resolved Improvement increase_inlet_temp Increase Inlet Temperature check_installation->increase_inlet_temp No Improvement check_installation->resolved Improvement replace_column Replace GC Column increase_inlet_temp->replace_column No Improvement increase_inlet_temp->resolved Improvement replace_column->resolved Improvement

Caption: A step-by-step workflow for troubleshooting peak tailing of deuterated analogs.

Issue 2: Inaccurate Quantification - Analyte Concentration Appears Artificially High or Variable

Q: My calculated analyte concentrations are consistently higher than expected or show poor precision. I suspect an issue with my deuterated internal standard. What should I investigate?

A: Inaccurate quantification when using a deuterated internal standard can stem from several issues, including isotopic impurity of the standard, hydrogen-deuterium (H/D) exchange, or in-source fragmentation.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Isotopic Impurity The deuterated standard may contain a significant amount of the unlabeled analyte as an impurity, leading to an overestimation of the analyte's concentration.1. Verify Isotopic Purity: Request a certificate of analysis from the supplier or determine the isotopic purity experimentally (see Protocol 1). 2. Correct for Impurity: If the impurity is significant, the contribution to the analyte signal can be mathematically corrected.
Hydrogen-Deuterium (H/D) Exchange Labile deuterium (B1214612) atoms on the internal standard can exchange with hydrogen atoms from the solvent or sample matrix, particularly at high inlet temperatures or in the presence of active sites.[1][6] This leads to a decrease in the deuterated standard's signal and an increase in the analyte's signal.1. Lower Inlet Temperature: Reduce the GC inlet temperature to the lowest possible value that still allows for efficient vaporization of the analyte. 2. Use a Deactivated System: Ensure all components of the sample flow path (liner, column) are properly deactivated. 3. Evaluate Stability: Perform an experiment to assess the stability of the deuterated standard under your analytical conditions (see Protocol 2).
In-source Fragmentation The deuterated standard may lose a deuterium atom in the MS ion source, and the resulting fragment ion may have the same mass-to-charge ratio as a fragment of the unlabeled analyte, leading to signal interference.[7]1. Optimize MS Parameters: Adjust the ionization energy and other source parameters to minimize fragmentation. 2. Select a Different Quantifier Ion: Choose a different fragment ion for quantification that is not subject to this interference.
Chromatographic Separation Deuterated analogs can sometimes elute slightly earlier than their non-deuterated counterparts (isotopic effect).[8] If the peaks are not sufficiently co-eluting, matrix effects may not be adequately compensated for.1. Adjust GC Method: Modify the temperature program (e.g., slower ramp rate) to improve co-elution. 2. Use a Less Retentive Column: A column with a different stationary phase may reduce the separation between the analyte and the internal standard.

Logical Flow for Investigating Inaccurate Quantification

start Inaccurate Quantification Observed check_purity Verify Isotopic Purity of Standard start->check_purity check_hd_exchange Investigate H/D Exchange check_purity->check_hd_exchange Purity Acceptable correct_for_impurity Correct for Impurity or Source New Standard check_purity->correct_for_impurity Impurity Detected check_fragmentation Assess In-Source Fragmentation check_hd_exchange->check_fragmentation No Exchange optimize_gc Optimize GC Inlet Temperature and Deactivation check_hd_exchange->optimize_gc Exchange Occurring check_coelution Evaluate Chromatographic Co-elution check_fragmentation->check_coelution No Interference optimize_ms Optimize MS Parameters or Select New Ion check_fragmentation->optimize_ms Interference Found modify_chromatography Modify GC Method for Better Co-elution check_coelution->modify_chromatography Poor Co-elution resolved Quantification Accurate and Precise check_coelution->resolved Sufficient Co-elution correct_for_impurity->resolved optimize_gc->resolved optimize_ms->resolved modify_chromatography->resolved

Caption: A decision tree for troubleshooting inaccurate quantification with deuterated internal standards.

Experimental Protocols

Protocol 1: Determination of Isotopic Purity of a Deuterated Standard

Objective: To quantify the percentage of the unlabeled analyte present as an impurity in the deuterated internal standard.

Methodology:

  • Prepare a High-Concentration Standard Solution: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration significantly higher than that used in your analytical method (e.g., 10-100 µg/mL).

  • GC-MS Analysis: Inject the high-concentration solution into the GC-MS system using your established analytical method.

  • Data Acquisition: Acquire data in full scan mode to observe the entire mass spectrum of the deuterated standard.

  • Data Analysis:

    • Extract the ion chromatograms for the molecular ion (or a characteristic fragment ion) of both the deuterated standard and the corresponding unlabeled analyte.

    • Integrate the peak areas for both ions.

    • Calculate the percentage of the unlabeled analyte impurity using the following formula:

      % Impurity = (Peak Area of Unlabeled Analyte / (Peak Area of Unlabeled Analyte + Peak Area of Deuterated Standard)) * 100%

  • Evaluation: Compare the calculated impurity level to the specifications provided by the manufacturer. If the impurity level is high, it may be necessary to source a new batch of the standard or to correct for the impurity in your calculations.

Protocol 2: Evaluation of Hydrogen-Deuterium (H/D) Exchange

Objective: To determine if the deuterated internal standard is stable under the analytical conditions by monitoring for H/D exchange.

Methodology:

  • Prepare Test Solutions:

    • Solution A: A mixture of the analyte and the deuterated internal standard in the sample matrix or a representative solvent.

    • Solution B: The deuterated internal standard only in the same matrix or solvent.

  • Time-Point Analysis:

    • Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas and mass spectra.

    • Store aliquots of both solutions under the same conditions as your samples in the autosampler.

    • Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).

  • Data Analysis:

    • In Solution A: Monitor the ratio of the analyte peak area to the deuterated internal standard peak area over time. A significant and consistent increase in this ratio may indicate H/D exchange.

    • In Solution B: Examine the mass spectrum of the deuterated standard at each time point. Look for an increase in the intensity of ions corresponding to the loss of one or more deuterium atoms (e.g., an increase in the M-1 or M-2 ion relative to the molecular ion). The appearance and growth of a peak at the retention time of the unlabeled analyte is a direct indication of H/D exchange.

References

Technical Support Center: Best Practices for Using Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to the use of deuterated standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a deuterated internal standard in LC-MS/MS analysis?

A deuterated internal standard (D-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis. Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known quantity of the D-IS to every sample, calibration standard, and quality control sample

Minimizing ion suppression in LC-MS analysis of biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in LC-MS analysis?

A1: Ion suppression is a type of matrix effect that results in a decreased response of the analyte of interest in the mass spectrometer.[1][2] It occurs when co-eluting components from the sample matrix interfere with the ionization efficiency of the target analyte in the MS source.[2][3] This phenomenon can negatively impact the sensitivity, accuracy, and precision of quantitative analyses.[2][3] While less common, the opposite effect, ion enhancement, where the analyte signal is increased by matrix components, can also occur.[4]

Q2: What are the common causes of ion suppression in biological samples?

A2: Ion suppression is primarily caused by endogenous and exogenous components present in the sample matrix that compete with the analyte for ionization. Common sources include:

  • Phospholipids (B1166683): Abundant in biological matrices like plasma and serum, they are a major contributor to ion suppression.

  • Salts and Buffers: Non-volatile salts can accumulate in the ion source, hindering the ionization process.

  • Proteins and Peptides: Remnants from incomplete sample cleanup can interfere with ionization.

  • Co-administered Drugs and their Metabolites: These can co-elute with the analyte of interest and cause interference.

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), can suppress the MS signal.[3]

Q3: How can I detect if my analysis is affected by ion suppression?

A3: There are two primary methods to assess ion suppression:

  • Qualitative Assessment (Post-Column Infusion): This is the most common method for identifying the regions in a chromatogram where ion suppression occurs.[3][5] It involves infusing a constant flow of the analyte solution into the MS while a blank matrix extract is injected onto the LC column. A dip in the stable baseline signal indicates the retention times at which ion-suppressing components are eluting.[3][5]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of ion suppression.[6] It involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution at the same concentration.[5] A response ratio of less than 1 (or a matrix factor of <100%) indicates ion suppression.[5]

Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to ion suppression?

A4: ESI is generally more susceptible to ion suppression than APCI.[1][3] This is attributed to the more complex ionization mechanism in ESI, which involves droplet formation and solvent evaporation, processes that can be easily disrupted by matrix components.[1] APCI, which relies on gas-phase chemical ionization, is often less affected by the sample matrix.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to ion suppression.

Problem 1: Low analyte signal or poor sensitivity in matrix samples compared to neat standards.

  • Possible Cause: Significant ion suppression from matrix components.

  • Troubleshooting Steps:

    • Confirm Ion Suppression: Perform a post-column infusion experiment to identify the retention time regions affected by suppression.

    • Optimize Chromatography: Adjust the chromatographic method (e.g., change the gradient, use a different column) to separate the analyte's elution time from the suppression zones.

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Refer to the table below for a comparison of techniques.

    • Sample Dilution: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering components and alleviate suppression.[2][5]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.

  • Possible Cause: Variable ion suppression between different sample lots or preparations.

  • Troubleshooting Steps:

    • Evaluate Matrix Effect Quantitatively: Use the post-extraction spike method to determine the extent and variability of ion suppression across different matrix lots.

    • Standardize Sample Preparation: Ensure the sample preparation protocol is robust and consistently applied to all samples. Solid-phase extraction (SPE) or specialized phospholipid removal techniques often provide cleaner extracts than protein precipitation (PPT).[7]

    • Use Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the unknown samples can help normalize consistent matrix effects.

    • Employ a SIL-IS: This is the most effective way to compensate for sample-to-sample variability in ion suppression.

Data and Protocols

Comparison of Sample Preparation Techniques for Phospholipid Removal

Phospholipids are a primary cause of ion suppression in bioanalysis. The choice of sample preparation technique significantly impacts their removal.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughputNotes
Protein Precipitation (PPT) Low (minimal to no removal)[7][8]Good for many analytes, but can be poor for some.HighSimple and fast, but results in the "dirtiest" extract with the highest potential for ion suppression.[7]
Liquid-Liquid Extraction (LLE) Good to ExcellentVariable; can be low for highly polar analytes.[8]MediumCan be very effective but is often more labor-intensive and may require method optimization.[8]
Solid-Phase Extraction (SPE) Moderate to ExcellentGood to ExcellentMedium to HighHighly effective and versatile, with different sorbents available for targeted cleanup.[8][9]
Phospholipid Removal (PLR) Plates Excellent (>99% removal)[1]Good to ExcellentHighSpecifically designed to remove phospholipids while allowing analytes to pass through.[1]
Experimental Protocol: Post-Column Infusion for Qualitative Assessment of Ion Suppression

This experiment helps visualize the regions of ion suppression in your chromatogram.

Materials:

  • LC-MS/MS system with the analytical column and mobile phases for your assay.

  • Syringe pump.

  • Tee-union for post-column connection.

  • Analyte solution (at a concentration that gives a stable, mid-range signal).

  • Blank extracted biological matrix (prepared using your standard sample preparation method).

Procedure:

  • System Setup: Configure the LC-MS/MS system as you would for your standard analysis.

  • Post-Column Connection: Using a tee-union, connect the syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.[5]

  • Analyte Infusion: Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate.[5]

  • Establish Baseline: Allow the system to stabilize until a constant, steady signal for your analyte is observed in the mass spectrometer. This is your unsuppressed baseline.

  • Inject Blank Matrix: Inject a sample of the blank extracted matrix onto the LC column.

  • Monitor Signal: Monitor the analyte signal throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression caused by co-eluting matrix components.[3]

  • Analysis: Compare the retention time of your analyte of interest with the identified ion suppression zones to determine if they overlap.

Visualizations

Workflow for Investigating Ion Suppression

IonSuppressionWorkflow cluster_Observe Observation cluster_Diagnose Diagnosis cluster_Identify Identification cluster_Mitigate Mitigation Strategy cluster_Verify Verification observe Observe Symptoms (Low Signal, Poor Reproducibility) post_infusion Perform Post-Column Infusion Experiment observe->post_infusion Qualitative Check quant_matrix Perform Quantitative Matrix Effect Study observe->quant_matrix Quantitative Check overlap Analyte Co-elutes with Suppression Zone? post_infusion->overlap quant_matrix->overlap optimize_lc Optimize Chromatography (Shift Analyte RT) overlap->optimize_lc Yes improve_prep Improve Sample Prep (SPE, LLE, PLR) overlap->improve_prep Yes use_sil_is Use SIL-Internal Standard overlap->use_sil_is No, but still variable re_evaluate Re-evaluate Matrix Effect optimize_lc->re_evaluate improve_prep->re_evaluate use_sil_is->re_evaluate re_evaluate->optimize_lc Suppression Persists validated Method Validated re_evaluate->validated Suppression Minimized

Workflow for investigating and mitigating ion suppression.
Key Strategies to Minimize Ion Suppression

MitigationStrategies cluster_SamplePrep Sample Preparation cluster_Chromatography Chromatography cluster_Compensation Compensation & Other center_node Minimizing Ion Suppression SPE Solid-Phase Extraction (SPE) center_node->SPE LLE Liquid-Liquid Extraction (LLE) center_node->LLE PLR Phospholipid Removal (PLR) center_node->PLR Dilution Sample Dilution center_node->Dilution Gradient Optimize Gradient Profile center_node->Gradient Column Change Column Chemistry center_node->Column FlowRate Reduce Flow Rate center_node->FlowRate SIL_IS Use SIL-Internal Standard center_node->SIL_IS MatrixMatched Matrix-Matched Calibrators center_node->MatrixMatched IonSource Switch Ionization (APCI) center_node->IonSource

Core strategies for minimizing ion suppression in LC-MS.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method Using DL-2-Methyl-d3-butyric acid as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in biological matrices is paramount. The validation of an analytical method ensures the reliability and reproducibility of results. This guide provides a comprehensive comparison of the use of DL-2-Methyl-d3-butyric acid, a deuterated stable isotope-labeled compound, as an internal standard in the analysis of short-chain fatty acids (SCFAs) and other relevant analytes. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response.[1][2]

This guide will compare the expected performance of this compound with other deuterated and non-deuterated internal standards, supported by a synthesis of data from various validated analytical methods for SCFAs.

Comparative Performance Data

The following tables summarize key performance parameters of analytical methods for short-chain fatty acids, comparing methods that utilize deuterated internal standards with those using non-deuterated standards or no internal standard. While specific data for this compound is not available in the cited literature, its performance is expected to be in line with other deuterated SCFA standards.

Table 1: Comparison of Analytical Method Performance Parameters

ParameterMethod with Deuterated Internal Standard (e.g., this compound)Method with Non-Deuterated Internal Standard (e.g., Valeric Acid)Method without Internal Standard
Linearity (R²) ** > 0.998[3][4]> 0.999[5][6]> 0.999
Accuracy (% Recovery) 92% to 120%[3][4]98.2% to 101.9%[5][6]96.51% to 108.83%[7]
Precision (% RSD) **Intra-day: <12%, Inter-day: <20%[3][4]1.3%[5][6]< 10%[7]
Limit of Detection (LOD) 0.001 mM (for most SCFAs)[3][4]0.01% of total fat[5][6]5.71 to 11.20 µg/mL[7]
Limit of Quantitation (LOQ) 160 nM to 310 nM0.10% of total fat[5][6]5.71 to 11.20 µg/mL[7]

Table 2: Performance Data for Specific Deuterated Internal Standards in SCFA Analysis

Internal StandardAnalyte(s)Linearity (R²)Accuracy (% Recovery)Precision (% RSD)LODLOQReference
d7-Butyric acidButyric acid and other SCFAs> 0.9995% - 117%1% - 4.5%--[8]
¹³C-labeled SCFAsAcetate, Propionate, Butyrate-Intra-day error <10%, Inter-day error <10%Intra-day <3%, Inter-day <1%40 nM160 - 310 nM[9]
d7-Butyric acidButyric acid-----[10]
Hexanoic acid-d314 different SCFAs-----[11]

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of a deuterated internal standard like this compound for the analysis of short-chain fatty acids.

Protocol 1: GC-MS Analysis of Short-Chain Fatty Acids

This protocol outlines a general procedure for the quantification of SCFAs in biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.

1. Sample Preparation and Extraction:

  • Thaw biological samples (e.g., plasma, fecal water) on ice.

  • To 100 µL of sample, add a known amount of this compound internal standard solution.

  • Acidify the sample with an appropriate acid (e.g., succinic acid) to protonate the SCFAs.[8]

  • Extract the SCFAs using an organic solvent such as ethanol (B145695) or a mixture of ethyl ether and hexane.[7][8]

  • Concentrate the extract, for example, by alkaline vacuum centrifugation.[8]

2. Derivatization (if necessary):

  • While some methods are derivatization-free, derivatization can improve chromatographic properties and sensitivity.[3][4][8]

  • A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[11]

  • Alternatively, aniline (B41778) derivatization can be used in conjunction with isotope dilution for absolute quantification.[9]

3. GC-MS Instrumental Analysis:

  • Gas Chromatograph (GC) System: Agilent 7890B or equivalent.[1]

  • Column: A suitable column for fatty acid analysis, such as a DB-23 (60 m x 0.25 mm, 0.25 µm film thickness).[1]

  • Injection Volume: 1 µL.[1]

  • Inlet Temperature: 250°C.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Oven Temperature Program: An appropriate temperature gradient to separate the SCFAs of interest. For example, an initial temperature of 60°C, ramped to 325°C.[11]

  • Mass Spectrometer (MS) System: Agilent 5977B or equivalent.[1]

  • Ionization Mode: Electron Impact (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the analytes and the deuterated internal standard.

Protocol 2: LC-MS/MS Analysis of Short-Chain Fatty Acids

This protocol describes a direct analysis of SCFAs without derivatization using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]

1. Sample Preparation:

  • Thaw biological samples on ice.

  • Add a known amount of this compound internal standard solution to the sample.

  • Precipitate proteins using a suitable agent (e.g., sulfosalicylic acid).[10]

  • Centrifuge the sample and collect the supernatant for analysis.

2. LC-MS/MS Instrumental Analysis:

  • Liquid Chromatograph (LC) System: A system capable of gradient elution.

  • Column: A column suitable for separating short-chain fatty acids, such as a porous graphitic carbon (PGC) column.[4]

  • Mobile Phase: A gradient of acidic aqueous solution and an organic solvent (e.g., acetonitrile).

  • Flow Rate: A typical flow rate for the chosen column.

  • Injection Volume: A small volume, typically in the microliter range.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

Visualizations

The following diagrams illustrate key workflows and concepts related to the validation of analytical methods using deuterated internal standards.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Biological Sample Spike Spike with This compound Sample->Spike Extract Extraction of Analytes Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize GCMS GC-MS or LC-MS/MS Analysis Derivatize->GCMS Quant Quantification using Analyte/IS Ratio GCMS->Quant Validation Method Validation (Linearity, Accuracy, Precision) Quant->Validation

Analytical method validation workflow.

G cluster_deuterated Deuterated Internal Standard cluster_non_deuterated Non-Deuterated Internal Standard Deuterated This compound Chemical Properties: Identical to Analyte Mass: Different from Analyte Co-elutes with Analyte NonDeuterated e.g., Valeric Acid Chemical Properties: Similar to Analyte Mass: Different from Analyte May not co-elute perfectly Analyte Analyte (2-Methylbutyric acid) Analyte->Deuterated Ideal Correction for Matrix Effects & Variability Analyte->NonDeuterated Good Correction, but potential for differential effects

Comparison of internal standard types.

References

Navigating the Landscape of SCFA Analysis: A Guide to the Accuracy and Precision of Isotope Dilution Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids (SCFAs) is paramount to understanding their pivotal role in health and disease. This guide provides an objective comparison of the performance of various isotope dilution methods for SCFA analysis, supported by experimental data, to aid in the selection of the most appropriate methodology.

Isotope dilution mass spectrometry stands as the gold standard for the precise and accurate quantification of endogenous molecules like SCFAs. This approach utilizes stable isotope-labeled internal standards that are chemically identical to the analytes of interest. These standards are introduced to the sample at the earliest stage of preparation, effectively accounting for variability in extraction efficiency, derivatization yield, and instrument response. The final measurement of the ratio between the native and labeled analyte ensures a high degree of accuracy, minimizing the impact of matrix effects.

Performance Metrics: A Comparative Analysis

The choice of derivatization agent is a critical factor in isotope dilution workflows for SCFA analysis, as it enhances chromatographic retention and ionization efficiency. Below is a summary of the performance of several commonly employed methods.

MethodDerivatization AgentPlatformAccuracy (%)Precision (RSD %)Lower Limit of Quantification (LLOQ)Key SCFAs
SQUAD AnilineLC-MS/MS< 10% errorIntra-day: < 3%, Inter-day: < 3%[1][2]160 - 310 nM[1][2]Acetate, Propionate, Butyrate
3-NPH 3-nitrophenylhydrazineLC-MS/MS93.1 - 108.4%Intra-day & Inter-day: ≤ 8.8%[3]Low to high femtomoles on-column[3]10 C2-C6 SCFAs[3]
4-AMBA N-(4-(aminomethyl)benzyl)anilineUHPLC-ESI-MS/MS-Intra-day: < 17.8%, Inter-day: < 15.4%[4]As low as 0.005 ng/mL[4]34 SCFAs[4]
Direct Injection NoneLC-MS/MS92 - 120%Intra-day: < 12%, Inter-day: < 20%[5][6]0.001 mM (except Acetate: 0.003 mM)[5]Acetate, Butyrate, Isobutyrate, Isovalerate, Lactate, Propionate, Valerate
Direct Injection NoneGC-MSRecovery: 95-117%1 - 4.5%-Acetate, Propionate, Butyrate, etc.[7]

Experimental Workflows and Protocols

The general workflow for SCFA analysis using isotope dilution mass spectrometry involves several key steps, from sample preparation to data analysis.

SCFA Analysis Workflow cluster_prep Sample Preparation cluster_derivatization Chemical Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Feces, Plasma) Homogenization Homogenization Sample->Homogenization Spiking Spiking with Isotope-Labeled Internal Standards Homogenization->Spiking Extraction Extraction Spiking->Extraction Derivatization Derivatization (e.g., Anilination) Extraction->Derivatization LCMS LC-MS/MS Analysis Derivatization->LCMS DataAnalysis Data Analysis (Ratio of Native to Labeled SCFA) LCMS->DataAnalysis Quantification Absolute Quantification DataAnalysis->Quantification

References

A Guide to Inter-laboratory Comparison of 2-Methylbutyric Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of 2-methylbutyric acid, a key short-chain fatty acid (SCFA) implicated in various physiological and pathological processes. The accurate and reproducible measurement of 2-methylbutyric acid is crucial for advancing research in areas such as gut microbiome, metabolic diseases, and drug development. This document summarizes the performance of common analytical techniques, offers detailed experimental protocols, and illustrates a typical inter-laboratory comparison workflow.

Data Presentation: A Comparative Overview

The performance of an analytical method is defined by several key parameters. The following table summarizes typical quantitative data for the most common methods used in the analysis of 2-methylbutyric acid, providing a clear comparison of their capabilities. As no direct inter-laboratory comparison studies for 2-methylbutyric acid are publicly available, this data is representative of typical method validation results.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (%RSD)
LC-MS/MS Human Plasma/Serum0.001 - 0.01 µM0.003 - 0.03 µM90 - 115< 15%
GC-MS Fecal Samples0.1 - 1 µM0.3 - 3 µM85 - 110< 20%
LC-MS/MS Urine0.01 - 0.1 µM0.03 - 0.3 µM92 - 108< 15%

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are the protocols for the key experiments cited in this guide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for 2-Methylbutyric Acid in Human Plasma

This method offers high sensitivity and specificity for the quantification of 2-methylbutyric acid in complex biological matrices like plasma.[1][2][3][4]

1. Sample Preparation (Derivatization):

  • To a 50 µL plasma sample, add an internal standard solution (e.g., deuterated 2-methylbutyric acid).

  • Precipitate proteins by adding 150 µL of ice-cold acetonitrile.

  • Vortex and centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in a derivatization reagent, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), in the presence of a coupling agent (e.g., EDC) and a catalyst (e.g., pyridine).[2]

  • Incubate the mixture to allow the derivatization reaction to complete.

2. Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 2-methylbutyric acid from other isomers and matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for the 3-NPH derivative.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the 2-methylbutyric acid derivative and the internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS) for 2-Methylbutyric Acid in Fecal Samples

GC-MS is a robust and reliable method for the analysis of volatile compounds like short-chain fatty acids.[5]

1. Sample Preparation:

  • Homogenize a known weight of fecal sample in a suitable solvent (e.g., a mixture of water and an organic solvent).

  • Acidify the homogenate to protonate the fatty acids.

  • Perform a liquid-liquid extraction using a water-immiscible organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

  • The organic layer containing the fatty acids can be directly analyzed or subjected to a derivatization step.

2. Derivatization (Optional but Recommended):

  • To improve chromatographic peak shape and sensitivity, the extracted fatty acids can be derivatized to form more volatile esters (e.g., methyl or ethyl esters) or silyl (B83357) derivatives.

3. Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a suitable injector.

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature program that starts at a low temperature and ramps up to a higher temperature to separate the fatty acids.

4. Mass Spectrometry Conditions:

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Full scan to identify the compounds based on their mass spectra, or selected ion monitoring (SIM) for enhanced sensitivity in targeted quantification.

Inter-laboratory Comparison Workflow

An inter-laboratory comparison, also known as a proficiency test, is essential for evaluating and ensuring the quality and comparability of results among different laboratories.

InterLab_Comparison_Workflow cluster_preparation Preparation Phase cluster_analysis Analysis Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase A Coordinating Laboratory Prepares and Validates Test Material B Homogeneous and Stable Samples are Distributed to Participating Labs A->B Distribution C Participating Laboratories Analyze Samples Using Their Own Methods B->C Analysis D Results are Submitted to the Coordinating Laboratory C->D Submission E Statistical Analysis of Submitted Data (e.g., Z-scores) D->E Data Processing F Performance Evaluation and Comparison of Laboratory Results E->F Assessment G A Comprehensive Report is Issued to All Participants F->G Feedback H Corrective Actions are Implemented by Laboratories if Needed G->H Improvement

Caption: Workflow of an inter-laboratory comparison study.

References

A Comparative Guide to Short-Chain Fatty Acid Extraction Methods for Optimal Recovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of short-chain fatty acids (SCFAs) is pivotal in microbiome research and the development of therapeutics targeting gut health. The chosen extraction method significantly impacts the recovery of these volatile compounds and, consequently, the reliability of experimental data. This guide provides an objective comparison of three common SCFA extraction methods: Aqueous Extraction (AE), Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE), and Solid-Phase Extraction (SPE) with acetone (B3395972). The performance of each method is evaluated based on experimental data to assist researchers in selecting the most appropriate technique for their studies.

Comparative Recovery of Short-Chain Fatty Acids

The efficiency of SCFA extraction varies among different methods, influencing the final quantitative analysis. The following table summarizes the recovery performance of Aqueous Extraction, MTBE Liquid-Liquid Extraction, and Acetone-based Solid-Phase Extraction for key SCFAs from fecal samples.

Short-Chain Fatty AcidAqueous Extraction (AE)Methyl Tert-Butyl Ether (MTBE) LLEAcetone Solid-Phase Extraction (SPE)
Acetic Acid Higher RecoveryLower Recovery79.25% - 137.83%[1]
Propionic Acid Higher RecoveryLower Recovery79.25% - 137.83%[1]
Butyric Acid Higher RecoveryLower Recovery98.34% - 137.83%[1]
Isobutyric Acid Higher RecoveryLower Recovery98.34% - 137.83%[1]
Valeric Acid Higher RecoveryLower Recovery98.34% - 137.83%[1]
Isovaleric Acid Higher RecoveryLower Recovery98.34% - 137.83%[1]
Hexanoic Acid Not ReportedNot Reported98.34% - 137.83%[1]

Note: A direct percentage comparison for AE and MTBE LLE was not available; however, studies indicate consistently higher amounts of SCFAs are recovered using aqueous-based methods compared to MTBE. The recovery for Acetone SPE is presented as a range as reported in the literature.

Experimental Protocols

Detailed methodologies for each extraction technique are provided to ensure reproducibility.

Aqueous Extraction (AE) Protocol

This method offers a simplified and effective approach for SCFA extraction without the use of harsh organic solvents.

Materials:

  • Fecal sample

  • Milli-Q water

  • Vortex mixer

  • Centrifuge

  • 1.0 M HCl

  • 0.45 µm syringe filter

  • GC vial

Procedure:

  • Weigh 1.0 g of the fecal sample.

  • Add 5 mL of Milli-Q water to the sample.

  • Vortex the mixture for 3 minutes to ensure thorough homogenization.

  • Centrifuge the sample to pellet solid debris.

  • Acidify the supernatant with a 1.0 M HCl solution.

  • Filter the acidified supernatant through a 0.45 µm syringe filter directly into a GC vial for analysis.

Methyl Tert-Butyl Ether (MTBE) Liquid-Liquid Extraction (LLE) Protocol

A common method that utilizes an organic solvent to partition SCFAs from the aqueous phase.

Materials:

  • Fecal sample

  • Methanol

  • Methyl Tert-Butyl Ether (MTBE)

  • Water

  • Vortex mixer

  • Orbital shaker

  • Centrifuge

Procedure:

  • To a 100 µL sample, add 200 µL of methanol.

  • Add 800 µL of MTBE to the sample.[2][3]

  • Vortex the mixture briefly (approximately 10 seconds).

  • Incubate the samples at 2-8°C for 1 hour on an orbital shaker to facilitate protein precipitation and lipid extraction.[2]

  • Add 300 µL of deionized water to induce phase separation.[2]

  • Vortex the sample again for 10 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the aqueous and organic layers and pellet the precipitated proteins.[2]

  • Carefully collect the upper organic phase containing the SCFAs for analysis.

Acetone Solid-Phase Extraction (SPE) Protocol

This technique combines solvent extraction with a solid-phase clean-up step to isolate SCFAs.[1]

Materials:

  • Fecal sample (50 mg)[1]

  • Acetone[1]

  • Electric hand-held tissue grinder

  • Vortex mixer

  • Centrifuge

  • Solid-Phase Extraction (SPE) column (e.g., Bond Elut Plexa)[1]

  • GC vial

Procedure:

  • Weigh 50 mg of the fecal sample.[1]

  • Add 400 µL of acetone and homogenize using an electric hand-held tissue grinder.[1]

  • Add an additional 600 µL of acetone and vortex the mixture for 3 minutes.[1]

  • Centrifuge the sample at 10,000 r/min for 10 minutes at 4°C.[1]

  • Activate an SPE column by passing 1 mL of acetone through it.[1]

  • Load the entire supernatant from the centrifuged sample onto the activated SPE column.[1]

  • Collect the eluate containing the SCFAs by gravity into a clean tube and transfer to a GC vial for analysis.[1]

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each SCFA extraction method.

Aqueous_Extraction Start Start: 1.0g Fecal Sample Add_Water Add 5mL Milli-Q Water Start->Add_Water Vortex Vortex 3 minutes Add_Water->Vortex Centrifuge Centrifuge Vortex->Centrifuge Acidify Acidify Supernatant (1.0 M HCl) Centrifuge->Acidify Filter Filter (0.45 µm) Acidify->Filter Analysis GC Analysis Filter->Analysis MTBE_LLE Start Start: 100µL Sample Add_Methanol Add 200µL Methanol Start->Add_Methanol Add_MTBE Add 800µL MTBE Add_Methanol->Add_MTBE Vortex1 Vortex (10s) Add_MTBE->Vortex1 Incubate Incubate (1h at 2-8°C) Vortex1->Incubate Add_Water Add 300µL Water Incubate->Add_Water Vortex2 Vortex (10s) Add_Water->Vortex2 Centrifuge Centrifuge (13,000rpm, 10min) Vortex2->Centrifuge Collect_Phase Collect Upper Organic Phase Centrifuge->Collect_Phase Analysis GC Analysis Collect_Phase->Analysis Acetone_SPE cluster_spe Start Start: 50mg Fecal Sample Add_Acetone1 Add 400µL Acetone & Homogenize Start->Add_Acetone1 Add_Acetone2 Add 600µL Acetone & Vortex (3min) Add_Acetone1->Add_Acetone2 Centrifuge Centrifuge (10,000rpm, 10min, 4°C) Add_Acetone2->Centrifuge Load_Supernatant Load Supernatant onto SPE Column Centrifuge->Load_Supernatant Activate_SPE Activate SPE Column (1mL Acetone) Collect_Eluate Collect Eluate Load_Supernatant->Collect_Eluate Analysis GC Analysis Collect_Eluate->Analysis

References

A Comparative Guide to Deuterated Butyric Acid Alternatives in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of butyric acid, a key short-chain fatty acid in gut health and metabolic regulation, is paramount. The use of deuterated internal standards in mass spectrometry-based bioanalysis is the gold standard for achieving reliable and reproducible results. This guide provides an objective comparison of commonly used deuterated butyric acid alternatives, focusing on linearity and recovery experiments, supported by experimental data and detailed protocols.

Stable isotope-labeled internal standards (SIL-ISs) are essential in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variability during sample preparation and analysis.[1] Deuterated forms of butyric acid, such as Butyric-d4 acid and Butyric-d7 acid, are frequently employed for this purpose.[2] These standards are chemically almost identical to the endogenous analyte but have a different mass, allowing for precise quantification.[3]

Performance Comparison: Linearity and Recovery

The choice of a deuterated internal standard can influence the performance of a bioanalytical method. Key validation parameters, including linearity and recovery, are critical for ensuring data quality.[3] Linearity demonstrates a proportional response of the instrument to the concentration of the analyte, typically measured by the coefficient of determination (R²), where a value greater than 0.99 is desirable.[2] Recovery assesses the extraction efficiency of an analytical method.

While direct comparative studies between different deuterated butyric acid alternatives are not extensively published, the following tables summarize typical performance data based on established analytical methods. These values represent expected performance characteristics for the quantification of butyric acid using a deuterated internal standard.

Linearity Data
Deuterated AlternativeAnalytical MethodConcentration Range (ng/mL)Coefficient of Determination (R²)
Butyric-d4 AcidLC-MS/MS10 - 2500>0.99
Butyric-d4 AcidGC-MS5 - 1000>0.99
Butyric-d7 AcidGC-MSNot Specified>0.99

Data compiled from various sources and represents typical expected performance.[4][5]

Recovery Data
Deuterated AlternativeAnalytical MethodMatrixRecovery (%)
Butyric-d4 AcidLC-MS/MSSerum94 - 114
Butyric-d4 AcidGC-MSFecal Samples> 90
Deuterated Butyric Acid (general)GC-MSPlasma90
Deuterated Butyric Acid (general)GC-MSFeces95

Data compiled from various sources and represents typical expected performance.[4][5]

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving accurate and precise results. Below are representative protocols for the quantification of butyric acid in biological matrices using a deuterated internal standard.

LC-MS/MS Protocol for Butyric Acid Quantification in Serum

1. Materials and Reagents:

  • Butyric Acid and Deuterated Butyric Acid (e.g., Butyric-d4 Acid) standards

  • Human Serum

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA)

  • 3-Nitrophenylhydrazine (3-NPH)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Pyridine

2. Sample Preparation and Derivatization:

  • Spiking of Internal Standard: To 100 µL of serum sample, add a known concentration of the deuterated butyric acid solution.[4]

  • Protein Precipitation: Add 400 µL of ice-cold ACN, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes at 4°C.[4]

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Derivatization: Add 50 µL of 200 mM 3-NPH in 50% ACN/water and 50 µL of 120 mM EDC in water containing 6% pyridine.[4]

  • Incubate the mixture at a controlled temperature to allow for the derivatization reaction to complete.

  • Centrifuge the sample to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode.

  • Ionization Source: Electrospray ionization (ESI).

  • Monitored Transitions: Specific precursor-to-product ion transitions for both derivatized butyric acid and the derivatized deuterated internal standard.

GC-MS Protocol for Butyric Acid Quantification in Fecal Samples

1. Materials and Reagents:

  • Butyric Acid and Deuterated Butyric Acid (e.g., Butyric-d7 Acid) standards

  • Fecal Samples

  • Water, deionized

  • Hydrochloric Acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane)

2. Sample Preparation and Derivatization:

  • Homogenization: Homogenize a known weight of fecal sample in water.[4]

  • Spiking of Internal Standard: Add a known concentration of the deuterated butyric acid solution to the homogenate.[4]

  • Acidification: Acidify the sample with hydrochloric acid.[4]

  • Extraction: Extract the short-chain fatty acids with MTBE. Vortex and centrifuge to separate the phases.[4]

  • Derivatization: Transfer the organic layer to a new tube, evaporate to dryness, and add the derivatization agent. Heat to complete the reaction.

  • Cool the sample and transfer to a GC vial for analysis.

3. GC-MS Conditions:

  • GC Column: A suitable capillary column for fatty acid analysis (e.g., a wax or polar-modified column).

  • Oven Temperature Program: A temperature program designed to separate the derivatized short-chain fatty acids.[4]

  • Carrier Gas: Helium.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron ionization (EI).

  • Monitored Ions: Select appropriate ions for the derivatized butyric acid and the deuterated internal standard.[4]

Visualizing the Workflow

To better illustrate the experimental process, the following diagram outlines the general workflow for bioanalytical method validation using a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Serum, Feces) Spike Spike with Deuterated Internal Standard Sample->Spike Add IS Extract Extraction / Protein Precipitation Spike->Extract Derivatize Derivatization (Optional) Extract->Derivatize LC_GC LC or GC Separation Derivatize->LC_GC MS Mass Spectrometry Detection LC_GC->MS Quant Quantification using Calibration Curve MS->Quant Validate Method Validation (Linearity, Recovery, etc.) Quant->Validate Butyric_Acid_Signaling cluster_butyrate Butyric Acid (and Deuterated Analogs) cluster_cellular_effects Cellular Effects Butyrate Butyric Acid HDAC HDAC Inhibition Butyrate->HDAC GPCR GPCR Activation (GPR41, GPR43) Butyrate->GPCR Gene Gene Expression Changes HDAC->Gene Signaling Intracellular Signaling Cascades GPCR->Signaling Response Cellular Response (e.g., Anti-inflammatory, Apoptosis) Gene->Response Signaling->Response

References

The Gold Standard vs. The Practical Alternative: A Head-to-Head Comparison of Deuterated and Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts the reliability of experimental data. This guide provides an objective, data-driven comparison between deuterated and non-deuterated internal standards, offering insights into their respective performances, supported by experimental protocols and data, to inform the selection of the most suitable analytical strategy.

In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for correcting for variability inherent in sample preparation and analysis. An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection. While various compounds can serve as an IS, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are widely regarded as the gold standard.[1] This is due to their close physicochemical similarity to the analyte, which allows for superior compensation of matrix effects—a major source of imprecision and inaccuracy in bioanalytical methods.[1][2]

The Scientific Rationale: Why Deuteration Matters

Deuterated internal standards are analogues of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the IS, while their nearly identical physicochemical properties ensure they behave similarly during sample processing and analysis.[3][4] This principle is the foundation of Isotope Dilution Mass Spectrometry (IDMS), considered the most accurate quantitative method.[5]

A non-deuterated, or analogue, internal standard is a different chemical entity that is structurally similar to the analyte. While often more readily available and less expensive, its physicochemical properties can differ significantly, leading to different chromatographic retention times and extraction recoveries.[1] These differences can result in poor compensation for matrix effects and, consequently, less reliable quantitative data.[1]

Performance Showdown: A Data-Driven Comparison

The superiority of deuterated internal standards is most evident in their ability to minimize the impact of matrix effects and improve data quality. The following tables summarize the key performance differences based on established analytical validation parameters.

Table 1: Key Performance Characteristics of Deuterated vs. Non-Deuterated Internal Standards

FeatureDeuterated Internal StandardNon-Deuterated Internal Standard
Matrix Effect Compensation Excellent: Co-elutes with the analyte, experiencing and correcting for the same degree of ion suppression or enhancement.[3]Variable: Different retention times and physicochemical properties lead to inconsistent compensation for matrix effects.[1]
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.[1][6]Variable: Differences in physicochemical properties can lead to inconsistent recovery.[1]
Accuracy & Precision High: Leads to lower coefficient of variation (%CV) and bias.[7]Moderate to Low: Can introduce variability and bias due to differential behavior.
Chromatographic Behavior Nearly identical retention time to the analyte, though slight shifts can occur.[8][9]Different retention time from the analyte.
Cost & Availability Higher cost and may require custom synthesis.[1][10]Generally lower cost and more readily available.[1]

Table 2: Illustrative Experimental Data Comparison

The following data, adapted from a study comparing internal standards for the quantification of a hypothetical drug, demonstrates the typical performance differences observed.

Quality Control LevelDeuterated IS (%CV)Non-Deuterated IS (%CV)Deuterated IS (% Accuracy)Non-Deuterated IS (% Accuracy)
Low QC (LQC) 2.88.5102.191.7
Medium QC (MQC) 2.16.298.9108.3
High QC (HQC) 1.95.8100.595.4

As the data illustrates, the deuterated internal standard consistently yields better precision (lower %CV) and accuracy across all quality control levels.[7]

Experimental Protocols for Comparative Evaluation

To ensure the suitability of an internal standard for a bioanalytical method, a thorough validation should be performed. The following is a general protocol for comparing the performance of deuterated and non-deuterated internal standards.

Objective:

To evaluate and compare the accuracy, precision, linearity, and matrix effects of a bioanalytical method using a deuterated internal standard versus a non-deuterated (analogue) internal standard.[7]

Materials:
  • Analyte reference standard

  • Deuterated internal standard

  • Non-deuterated internal standard

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS/MS analysis

Methodology:
  • Stock and Working Solutions: Prepare separate stock solutions of the analyte and both internal standards. From these, prepare working solutions for spiking into the matrix.[7]

  • Calibration Curve: Prepare a calibration curve with at least 6-8 non-zero concentration points by spiking the blank matrix with the analyte and the chosen internal standard (in separate experiments). The curve should have a correlation coefficient (r²) of ≥ 0.99.[5]

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the blank matrix.

  • Sample Preparation (Example using Protein Precipitation):

    • Pipette 50 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

    • Add 25 µL of the respective internal standard working solution.

    • Vortex briefly.

    • Add 200 µL of cold acetonitrile (B52724) to precipitate proteins.

    • Vortex for 2 minutes, then centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.[5]

  • LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Accuracy and Precision: Analyze at least five replicates of the QC samples on three different days. The inter- and intra-day precision (%CV) and accuracy (%bias) should be within ±15% (±20% at the Lower Limit of Quantitation, LLOQ).[5]

    • Matrix Effect Assessment: Compare the response of the analyte in the presence of the matrix from different sources to the response in a neat solution to determine the extent of ion suppression or enhancement.[11]

Visualizing the Workflow and Rationale

To better understand the underlying principles and experimental procedures, the following diagrams illustrate the key concepts.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Analyte Analyte in Matrix IS Add Internal Standard Analyte->IS Extraction Extraction IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Detection Mass Spectrometric Detection Chromatography->Detection Ratio Calculate Analyte/IS Ratio Detection->Ratio Quantification Quantification Ratio->Quantification

Caption: Experimental workflow for internal standard-based quantification.

G cluster_ideal Deuterated Internal Standard cluster_non_ideal Non-Deuterated Internal Standard Analyte1 Analyte MatrixEffect1 Matrix Effect Analyte1->MatrixEffect1 Same Effect IS1 Deuterated IS IS1->MatrixEffect1 Same Effect Analyte2 Analyte MatrixEffect2a Matrix Effect A Analyte2->MatrixEffect2a Different Effect IS2 Non-Deuterated IS MatrixEffect2b Matrix Effect B IS2->MatrixEffect2b Different Effect

Caption: Rationale for improved matrix effect compensation with deuterated IS.

Considerations and Limitations

While deuterated internal standards are superior in most applications, there are important considerations:

  • Cost and Availability: The synthesis of deuterated compounds can be expensive and time-consuming, and they may not be commercially available for all analytes.[1][6]

  • Isotopic Purity: The isotopic purity of the deuterated standard should be high to avoid interference with the analyte signal.[3]

  • Stability of Deuterium Labels: Deuterium atoms on exchangeable sites (e.g., -OH, -NH) can be lost and replaced with hydrogen from the solvent, diminishing the utility of the standard. Therefore, stable, non-exchangeable labeling positions are essential.[1]

  • Chromatographic Shift: In some cases, deuteration can cause a slight shift in retention time, which could lead to differential matrix effects if the analyte and IS elute in regions of varying ion suppression.[9][12]

In situations where a deuterated standard is not available or is prohibitively expensive, a well-chosen non-deuterated analogue can provide acceptable performance, provided that the bioanalytical method is thoroughly validated to demonstrate its accuracy and precision.[7]

Conclusion

Deuterated internal standards are unequivocally the gold standard in quantitative bioanalysis, offering superior accuracy, precision, and reliability by effectively compensating for matrix effects and procedural variability. While non-deuterated internal standards present a more accessible and cost-effective alternative, their performance can be compromised by physicochemical differences from the analyte. The choice of internal standard should be a carefully considered decision based on the specific analytical requirements, regulatory guidelines, and a comprehensive validation of the chosen method. For the most demanding applications in drug development and clinical research, the investment in a deuterated internal standard is often justified by the enhanced quality and confidence in the resulting data.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-2-Methyl-d3-butyric acid
Reactant of Route 2
DL-2-Methyl-d3-butyric acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。